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Foundational

A Strategic Framework for Elucidating the CNS Mechanism of Action of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Preamble: An extensive search of publicly available scientific literature and chemical databases reveals that 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a novel chemical entity with no published data regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: An extensive search of publicly available scientific literature and chemical databases reveals that 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a novel chemical entity with no published data regarding its mechanism of action in the central nervous system (CNS). This document, therefore, presents a prospective, in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and systematic approach to thoroughly characterize its CNS pharmacology. This guide is structured as a comprehensive research plan, detailing the necessary experimental workflows, from initial screening to in-depth mechanistic studies, that would be required to establish a robust understanding of its neuropharmacological profile.

Part 1: Foundational Characterization and Target Identification

The initial phase of investigation is designed to broadly assess the compound's potential CNS activity and to identify its primary molecular targets. This stage is critical for generating initial hypotheses and guiding subsequent, more focused experiments.

In Silico and Physicochemical Profiling

Before commencing biological assays, a thorough in silico and physicochemical analysis is essential to predict the compound's drug-like properties and potential to cross the blood-brain barrier (BBB), a critical prerequisite for CNS activity.[1][2]

Key Parameters to Evaluate:

ParameterMethodRationale
Molecular Weight CalculationTo assess general drug-likeness.
LogP / LogD Calculation/ExperimentalTo predict lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) CalculationTo predict BBB penetration potential.[2]
pKa Calculation/ExperimentalTo understand ionization state at physiological pH.
Solubility Experimental (e.g., kinetic/thermodynamic)To ensure suitability for in vitro and in vivo formulations.
CNS MPO Score CalculationA multi-parameter score to estimate CNS penetration likelihood.[1]
Broad-Spectrum Receptor and Transporter Screening

To efficiently identify potential molecular targets, the compound should be submitted for broad-spectrum screening against a panel of common CNS receptors, ion channels, and neurotransmitter transporters. This is typically performed by specialized contract research organizations (CROs).

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a specific receptor.[3][4][5]

  • Preparation of Receptor Source: Cell membranes or tissue homogenates expressing the target receptor are prepared.

  • Incubation: The receptor preparation is incubated with a specific radioligand (a known molecule that binds to the target and is labeled with a radioactive isotope) and varying concentrations of the test compound (1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[3]

  • Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.

A typical screening panel would include, but not be limited to:

  • Dopamine Receptors (D1, D2, D3, D4, D5)

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic Receptors (α1, α2, β)

  • Opioid Receptors (μ, δ, κ)

  • GABA Receptors (GABAA, GABAB)

  • Glutamate Receptors (NMDA, AMPA)

  • Monoamine Transporters (DAT, NET, SERT)

Initial Functional Assessment in High-Throughput Assays

Positive "hits" from the binding assays (i.e., compounds showing significant affinity for a target) must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[6][7]

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is widely used for G-protein-coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.[8][9][10]

  • Cell Culture: Cells stably expressing the target receptor are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells.

  • Fluorescence Reading: A specialized instrument, such as a FLIPR® (Fluorometric Imaging Plate Reader), measures the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist.

Gq_Pathway Compound Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Compound->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Store Ca²⁺ Ca_Release->PKC Activates Response Cellular Response PKC->Response

Caption: Agonist activation of a Gq-coupled GPCR signaling pathway.

Part 2: In-Depth Mechanistic Elucidation and In Vitro Profiling

Once primary targets are identified, this phase focuses on detailed characterization of the compound's interaction with these targets and its effects on neuronal function.

Secondary Messenger Assays

For GPCRs that do not couple to Gq, other second messenger assays are required.

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured.[7][9] Gi-coupled receptor activation leads to a decrease in cAMP, while Gs-coupled receptor activation causes an increase. These changes can be quantified using methods like HTRF® (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.[8]

  • GTPγS Binding Assays: This assay directly measures the activation of G-proteins by a ligand. It uses a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to quantify the extent of G-protein activation following receptor stimulation.[7]

Electrophysiology Studies

If the compound targets ion channels, electrophysiology is the gold standard for characterizing its effects on channel function.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through a single ion channel or across the entire cell membrane.

  • Cell Preparation: A single cell expressing the target ion channel is isolated.

  • Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

  • Membrane Patch Isolation: A small patch of the membrane containing the ion channel(s) is isolated.

  • Voltage Clamp: The voltage across the membrane is controlled ("clamped") at a set level.

  • Current Measurement: The tiny electrical currents flowing through the channels are measured following the application of the test compound. This allows for detailed characterization of whether the compound opens, closes, or otherwise modulates the channel's activity.[9]

In Vitro Neuronal Culture Assays

To move from recombinant systems to a more physiologically relevant context, the compound's effects can be tested on primary neuronal cultures or human iPS cell-derived neurons.[11] These assays can assess effects on synaptic function, neurite outgrowth, or neuronal viability.[1][12]

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: In Vivo CNS Effects InSilico In Silico & Physicochemical Profiling BroadScreen Broad Receptor Screening (Binding) InSilico->BroadScreen Predicts BBB Penetration HTS High-Throughput Functional Assays BroadScreen->HTS Identifies 'Hits' SecondaryMessenger Secondary Messenger Assays (cAMP, etc.) HTS->SecondaryMessenger Confirms Functional Activity (GPCRs) Electrophys Electrophysiology (Patch-Clamp) HTS->Electrophys Characterizes Ion Channel Effects NeuronalCulture Neuronal Culture Assays SecondaryMessenger->NeuronalCulture Electrophys->NeuronalCulture PKPD Pharmacokinetics & Target Engagement NeuronalCulture->PKPD Provides Cellular Mechanism Data Behavioral Behavioral Pharmacology PKPD->Behavioral Links Exposure to Function Microdialysis In Vivo Microdialysis PKPD->Microdialysis Confirms Target Modulation in Brain

Caption: A workflow for elucidating the CNS mechanism of action.

Part 3: In Vivo Evaluation of CNS Effects

The final phase of this research plan is to translate the in vitro findings into an understanding of the compound's effects in a living organism. This involves assessing its ability to reach the CNS, engage its target, and produce a behavioral or neurochemical response.

Pharmacokinetics and Target Engagement

It is crucial to determine if the compound can cross the blood-brain barrier in sufficient concentrations to be effective.

  • Blood-Brain Barrier Penetration: Rodent models are used to measure the concentration of the compound in the blood plasma versus the brain tissue over time, yielding the brain-to-plasma ratio. The unbound brain-to-blood ratio (Kp,uu) is the most relevant predictor for CNS distribution.[2]

  • Receptor Occupancy: Techniques like ex vivo binding studies or in vivo imaging (e.g., PET, if a suitable radiotracer can be developed) can be used to confirm that the compound is binding to its intended target in the brain after systemic administration.[13]

Behavioral Pharmacology

Behavioral assays in rodents are used to characterize the compound's overall CNS effect (e.g., stimulant, depressant, anxiolytic) and to test hypotheses generated from the in vitro data.[14][15]

Table of Potential Behavioral Assays:

Behavioral DomainAssayRationale
General Activity Open Field Test, Irwin Test[13][16]To assess effects on locomotion, exploration, and general signs of toxicity or sedation.
Motor Coordination Rotarod Test[13][16]To evaluate potential motor impairment.
Anxiety Elevated Plus Maze, Light-Dark Box[16][17]To assess anxiolytic or anxiogenic effects.
Depression Forced Swim Test, Tail Suspension Test[16][17]To screen for antidepressant-like activity.
Cognition Morris Water Maze, Novel Object RecognitionTo evaluate effects on learning and memory.
In Vivo Neurochemistry

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of a freely moving animal.[18]

  • Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Diffusion: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

  • Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the dialysate is measured, typically using HPLC coupled with electrochemical detection. This is done before and after administration of the test compound to determine its effect on neurotransmitter release or reuptake.

References

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Retrieved from [Link]

  • Tracy, D. K., Wood, D. M., & Baumeister, D. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6848. doi: [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • Galoppain, P., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
  • Worley, J., & Main, M. (2003). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. In Drug Discovery and Development in the Neurosciences.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11.
  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Di, L., et al. (2021). Integrating in Silico and in Vitro Approaches to Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics, 18(12), 4498-4511.
  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from [Link]

  • Canna, A., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Tracy, D. K., et al. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6848.
  • ResearchGate. (n.d.). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Retrieved from [Link]

  • Kaushal, N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.15.
  • American College of Neuropsychopharmacology. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. Retrieved from [Link]

  • Harvey, J. A. (1987). Behavioral pharmacology of central nervous system stimulants. Neuropharmacology, 26(7B), 887-892.
  • Wager, T. T., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9831-9839.
  • Igel, P., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.
  • Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4359.

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Introduction: De-risking Novel Chemical Entities The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, with safety and toxicity being primary hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, with safety and toxicity being primary hurdles. A significant number of promising compounds fail in late-stage development due to unforeseen adverse effects.[1] Therefore, a robust, early-stage, and tiered approach to toxicity screening is not merely a regulatory requirement but a critical component of a resource-efficient drug development strategy.[2][3]

This guide outlines a comprehensive preliminary toxicity screening workflow for the novel compound 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine . Given the absence of public toxicological data for this specific molecule, this document serves as a strategic blueprint. We will proceed through a logical cascade, beginning with computational predictions to guide and refine subsequent laboratory-based assays. Our approach is designed to maximize data acquisition while minimizing resource expenditure, focusing on building a foundational safety profile that informs a "Go/No-Go" decision for further development.

The core philosophy of this guide is to establish a self-validating system of inquiry. Each stage is designed to provide context for the next, explaining the causal logic behind experimental choices. We will move from broad, predictive assessments to specific, quantitative in vitro measurements, creating a holistic initial picture of the compound's potential liabilities.

Section 1: In Silico Toxicological Assessment: A Predictive Foundation

Before any benchwork is initiated, computational (in silico) toxicology provides a rapid, cost-effective, and ethically sound method to predict a compound's potential toxicological properties based on its chemical structure.[4][5] These methods use sophisticated algorithms and models, such as Quantitative Structure-Activity Relationship (QSAR) models, trained on vast datasets of known chemical toxicities to forecast a range of adverse effects.[4][6] This predictive step is crucial for prioritizing resources and designing more targeted in vitro studies.[3]

Key Toxicological Endpoints for Prediction

For 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine, the following key endpoints should be evaluated using a validated suite of in silico tools (e.g., TOPKAT, Derek Nexus, OECD QSAR Toolbox):[3][6]

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.[7]

  • Carcinogenicity: Assessment based on structural alerts and statistical models.

  • Hepatotoxicity: Identification of structural motifs associated with liver injury.

  • Cardiotoxicity: Prediction of hERG channel inhibition, a key risk for cardiac arrhythmias.

  • Acute Toxicity: Estimation of LD50 values.

In Silico Workflow and Interpretation

The workflow involves generating a digital representation of the molecule and processing it through various predictive models. The output is a report detailing potential liabilities. It is critical to understand that these are predictions, not certainties. Positive findings act as "structural alerts," flagging areas that require rigorous in vitro investigation.

cluster_0 In Silico Toxicity Prediction Workflow A Input: 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (SMILES/SD file) B QSAR & Expert System Analysis (e.g., Derek Nexus, TOPKAT) A->B C Predictive Endpoint Analysis: - Genotoxicity (Ames) - Carcinogenicity - Hepatotoxicity - Cardiotoxicity (hERG) B->C D Generate Toxicity Profile Report C->D E Identify Structural Alerts & Guide In Vitro Assay Selection D->E

Caption: Workflow for in silico toxicological prediction.

Section 2: Preliminary ADME & Physicochemical Profiling

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are intrinsically linked to its toxic potential.[8] Poor solubility can lead to misleading in vitro results, while rapid metabolism could generate toxic byproducts.[9] Therefore, a baseline understanding of these parameters is essential before proceeding to cytotoxicity studies.

Core Physicochemical and ADME Assays

The following assays form a standard, early-stage ADME panel:[10]

Parameter Assay Rationale & Significance
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum dissolved concentration in buffer. Essential for preparing accurate dosing solutions for in vitro assays and avoiding false negatives due to compound precipitation.[9]
Lipophilicity LogD or LogP MeasurementMeasures the compound's partitioning between an organic and aqueous phase. Influences membrane permeability, plasma protein binding, and metabolic clearance.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Quantifies the fraction of compound bound to plasma proteins. Only the unbound fraction is typically pharmacologically active and available to cause toxicity.
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of compound depletion by metabolic enzymes (e.g., Cytochrome P450s) in liver microsomes. Indicates potential for rapid clearance in vivo.[11]
Cell Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Assesses passive diffusion across an artificial membrane. Provides an early indication of a compound's ability to enter cells to exert a potential toxic effect.

These initial ADME screening assays are designed to rank-order compounds and identify any major liabilities that would preclude further development.[8]

Section 3: In Vitro Cytotoxicity Assessment: The Cellular Response

In vitro cytotoxicity assays are the cornerstone of preliminary toxicity screening, providing quantitative data on a compound's ability to cause cell damage or death.[12][13] Utilizing cultured cells in a controlled laboratory setting allows for the efficient and ethical screening of compounds.[2] A panel of assays targeting different cellular mechanisms is recommended to build a comprehensive toxicity profile.

Rationale for Cell Line Selection

The choice of cell line significantly impacts the relevance of the results.[14] A tiered approach is recommended:

  • Initial Screen: Use a common, robust cell line like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) to establish a baseline of general cytotoxicity.

  • Organ-Specific Toxicity: Based on in silico alerts or the compound's intended target, select relevant cell lines. For example:

    • Hepatotoxicity: HepG2 or primary human hepatocytes.

    • Nephrotoxicity: HK-2 cells (human kidney).

    • Neurotoxicity: SH-SY5Y cells (human neuroblastoma).

Experimental Protocols: A Multi-Parametric Approach

To gain a holistic view of cytotoxicity, it is crucial to measure multiple endpoints that reflect different mechanisms of cell death.[7][14]

This assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the viable cell number.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[13]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, setting up an identical plate.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature for the time specified by the kit manufacturer (typically 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance according to the kit's instructions.

  • Analysis: Use a lysis control (to determine maximum LDH release) to calculate the percentage of cytotoxicity for each compound concentration and determine the EC50 value.

cluster_1 In Vitro Cytotoxicity Workflow cluster_2 Multiplexed Endpoint Analysis A Seed Cells in 96-Well Plates (e.g., HepG2, HK-2) C Treat Cells & Incubate (24, 48, 72 hours) A->C B Prepare Serial Dilutions of Test Compound B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Caspase-Glo 3/7 Assay (Apoptosis) C->F G Data Acquisition (Plate Reader) D->G E->G F->G H Calculate IC50/EC50 Values & Generate Dose-Response Curves G->H

Caption: A multi-parametric workflow for in vitro cytotoxicity assessment.

Expected Data Output

The results from these assays should be compiled into a clear, comparative table.

Assay Cell Line Endpoint Result (Hypothetical)
MTTHepG2IC50 (48h)25.3 µM
LDH ReleaseHepG2EC50 (48h)> 100 µM
Caspase-Glo 3/7HepG2EC50 (48h)28.1 µM
MTTHK-2IC50 (48h)78.9 µM

Section 4: Data Integration and Decision-Making

The true power of this tiered approach lies in the integrated analysis of all data streams. The goal is to build a coherent narrative about the compound's safety profile.

  • Correlation Analysis: Do the in silico alerts for hepatotoxicity align with the observed cytotoxicity in HepG2 cells? For instance, a high IC50 in the MTT assay (>50 µM) combined with negative in silico predictions would suggest a low initial risk.

  • Mechanistic Insight: Comparing results from different assays provides clues about the mode of cell death. In the hypothetical data above, the compound reduces metabolic activity (MTT) and induces apoptosis (Caspase) at similar concentrations, while not causing significant membrane damage (LDH). This suggests an apoptotic, rather than necrotic, mechanism of toxicity.

  • ADME Context: How do the ADME properties influence the interpretation? If the compound has very low permeability (from the PAMPA assay), the observed in vitro IC50 might underrepresent its potential toxicity if active transporters facilitate its entry in vivo. Conversely, if the compound is highly unstable in liver microsomes, its in vivo toxicity might be lower than in vitro tests suggest.

cluster_0 Integrated Safety Assessment & Decision Logic InSilico In Silico Predictions (e.g., Genotoxicity Alert) Integration Integrate All Data InSilico->Integration ADME ADME Profile (e.g., High Permeability) ADME->Integration InVitro In Vitro Cytotoxicity (e.g., Low IC50 in HepG2) InVitro->Integration Decision Risk Assessment: High, Medium, or Low? Integration->Decision Go GO: Proceed to Lead Optimization or In Vivo Studies Decision->Go Low Risk NoGo NO-GO: Terminate Compound Decision->NoGo High Risk (e.g., Genotoxic) Refine REFINE: Further Mechanistic Studies (e.g., Ames Test, hERG Patch Clamp) Decision->Refine Medium Risk (e.g., Potent but specific cytotoxicity)

Caption: Decision-making logic based on integrated data.

Conclusion

This technical guide presents a logical, multi-faceted strategy for the preliminary toxicity screening of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. By initiating with predictive in silico modeling, followed by foundational ADME profiling and culminating in a multi-parametric in vitro cytotoxicity assessment, this workflow enables an informed, early-stage evaluation of the compound's safety profile. This integrated approach ensures that decisions to advance or terminate a compound are based on a convergence of evidence, thereby optimizing resources and increasing the probability of success in the complex landscape of drug development.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Vertex AI Search. (n.d.).
  • National Institutes of Health (NIH). (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity.
  • PozeSCAF. (2024). In Silico Toxicity Prediction.
  • ResearchGate. (n.d.). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Vertex AI Search. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • JSciMed Central. (2018).
  • Fiveable. (2025). In vitro testing methods | Toxicology Class Notes.
  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • WuXi AppTec. (2023). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction.
  • IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in Human Plasma

Abstract This document outlines a comprehensive, step-by-step methodology for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a comprehensive, step-by-step methodology for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. We detail the rationale behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, in accordance with the International Council for Harmonisation (ICH) M10 guideline.[1][2] The resulting method demonstrates high sensitivity, accuracy, and precision, making it suitable for regulated pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a small molecule containing both secondary and tertiary amine functional groups, characteristic of many pharmaceutical compounds. The pyrrolidine moiety, in particular, is a common scaffold in medicinal chemistry.[3] Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary analytical challenges for small, basic amines like the target analyte include:

  • Poor Retention: On traditional reversed-phase (RP) columns, these polar compounds may elute near the solvent front, risking co-elution with matrix interferences.

  • Peak Tailing: Secondary interactions between the basic amine groups and residual silanols on silica-based columns can lead to asymmetric peak shapes, compromising integration and accuracy.

  • Matrix Effects: Co-eluting endogenous components from complex matrices like plasma can suppress or enhance the analyte's ionization, affecting method reliability.

This guide addresses these challenges by employing a systematic approach to method development, beginning with analyte-specific mass spectrometry tuning, followed by chromatographic optimization, and culminating in a streamlined sample preparation protocol. The entire method is then rigorously validated to ensure its performance is consistent and reliable, adhering to global bioanalytical standards.[4][5]

Overall Analytical Workflow

The developed method follows a logical progression from sample receipt to final data reporting. The workflow is designed for efficiency and robustness, minimizing potential sources of error.

LCMS_Workflow Sample Plasma Sample Receipt (Containing Analyte & IS) Prep Sample Preparation (Protein Precipitation) Sample->Prep Spiking & Extraction LC LC Separation (Reversed-Phase C18) Prep->LC Injection of Supernatant MS MS/MS Detection (Triple Quadrupole - MRM) LC->MS Elution & Ionization Data Data Acquisition & Processing MS->Data Signal Detection Report Concentration Calculation & Reporting Data->Report Calibration Curve Fitting

Figure 1: High-level workflow for the analysis of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

Part I: Mass Spectrometry Method Development

Causality: The foundation of a selective LC-MS/MS method is the optimization of mass spectrometer parameters to detect the analyte with high specificity and sensitivity. This is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion.[6]

Analyte Tuning and Precursor Ion Identification

Protocol:

  • Prepare a Tuning Solution: Create a 1 µg/mL solution of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Source Optimization: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve a stable and maximal signal for the [M+H]⁺ ion.

  • Precursor Identification: Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of the analyte (C11H24N2) is 184.1939, so the expected [M+H]⁺ will be at m/z 185.2.

Product Ion Selection (MS/MS)

Protocol:

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 185.2). Scan the third quadrupole (Q3) to observe the fragment ions generated in the collision cell (Q2).

  • Collision Energy (CE) Optimization: Vary the collision energy to determine the optimal value that produces the most stable and abundant product ions. Perform a CE ramp for each potential fragment. The basic pyrrolidine and secondary amine moieties are likely fragmentation sites.[3]

  • MRM Transition Selection: Select at least two abundant and specific product ions. The most intense transition will serve as the "quantifier," while the second most intense will be the "qualifier." The qualifier provides an additional layer of confirmation for the analyte's identity.

Data Presentation:

ParameterAnalyteInternal Standard (IS)Rationale
Ionization Mode ESI PositiveESI PositiveAmine groups are basic and readily protonated.
Precursor Ion (Q1) m/z 185.2m/z 191.2[M+H]⁺ of the analyte and its stable isotope-labeled analog.
Product Ion (Q3) m/z 98.1 (Quantifier)m/z 104.1Corresponds to the most stable and abundant fragment.
m/z 71.1 (Qualifier)m/z 71.1Provides confirmatory identification.
Collision Energy (CE) 15 eV16 eVOptimized for maximum signal intensity of the product ion.
Dwell Time 100 ms100 msSufficient time to acquire >12 data points across the peak.

Note: The internal standard (IS) chosen is a hypothetical stable isotope-labeled (SIL) version of the analyte (e.g., d6-labeled), which is the gold standard for correcting matrix effects and variability.

Part II: Liquid Chromatography Method Development

Causality: The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components to minimize ion suppression.[7] For a basic amine, controlling secondary interactions and achieving adequate retention are paramount.

Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm). This provides a good balance of resolving power and speed.

  • Mobile Phase Selection: Use 0.1% formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B). The acidic modifier serves two key purposes: it protonates the analyte to ensure consistent interaction with the reversed-phase stationary phase and improves ionization efficiency in the ESI source.[8][9]

  • Initial Gradient: Begin with a fast, generic gradient to determine the approximate elution time.[7]

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Gradient Optimization: Adjust the gradient slope around the observed elution time to achieve a retention factor (k) between 2 and 10. This ensures the analyte is well-retained and separated from the solvent front. If peak shape is poor, consider adding a buffer like ammonium formate.

Data Presentation:

ParameterOptimized ValueRationale
LC System UHPLC SystemProvides high resolution and speed.
Column Waters Acquity UPLC HSS T3 C18, 2.1x100 mm, 1.8 µmT3 bonding provides retention for polar analytes in 100% aqueous mobile phase.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier for improved peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Final Gradient 0-1 min: 10% B; 1-4 min: 10-70% B; 4-4.1 min: 70-95% B; 4.1-5 min: 95% B; 5-5.1 min: 95-10% B; 5.1-6 min: 10% BOptimized for a retention time of ~3.5 minutes with good peak shape.

Part III: Sample Preparation

Causality: The objective of sample preparation is to extract the analyte from the biological matrix while removing interfering substances, particularly proteins and phospholipids, which can clog the LC system and cause ion suppression.[10][11] Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[12][13]

Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot: Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., at 100 ng/mL) to all samples except for the "double blank" (matrix with no analyte or IS).

  • Add Precipitation Solvent: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Part IV: Bioanalytical Method Validation

Causality: Method validation is a mandatory regulatory requirement that provides documented evidence that the analytical method is suitable for its intended purpose.[5][14] The following protocols are based on the ICH M10 Bioanalytical Method Validation Guideline.[1][2]

Validation_Workflow cluster_Core Core Validation Parameters cluster_Matrix Matrix & Recovery cluster_Stability Stability Assessment Selectivity Selectivity & Specificity CalCurve Calibration Curve (Linearity & Range) Selectivity->CalCurve LLOQ LLOQ CalCurve->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-batch) CalCurve->Accuracy MatrixEffect Matrix Effect Accuracy->MatrixEffect Stability Freeze-Thaw, Bench-Top, Long-Term, Stock Solution Accuracy->Stability Recovery Recovery MatrixEffect->Recovery

Figure 2: Workflow for the comprehensive validation of the bioanalytical method.

Validation Protocols & Acceptance Criteria
ParameterProtocolAcceptance Criteria (ICH M10)
Selectivity Analyze at least 6 blank plasma samples from individual sources. Check for interferences at the retention times of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity & Range Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards spanning the expected concentration range. Analyze in at least 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest standard on the calibration curve.Signal-to-noise ratio > 5. Accuracy within ±20% and precision (CV) ≤ 20%.
Accuracy & Precision Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs.Mean accuracy within ±15% of nominal. Precision (CV) ≤ 15%. (±20% and ≤20% at LLOQ).
Matrix Effect Compare the peak response of the analyte spiked into post-extraction blank plasma with the response in a pure solution. Test in at least 6 different sources.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Analyze QCs after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24 hours at room temp, 3 months at -80°C).Mean concentrations of stability QCs must be within ±15% of nominal concentrations.

Conclusion

This application note provides a complete and robust framework for the development and validation of an LC-MS/MS method for the quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in human plasma. The described protocols, from mass spectrometer tuning to full bioanalytical validation according to ICH M10 guidelines, ensure the generation of high-quality, reliable, and defensible data suitable for regulatory submissions in drug development. The systematic approach and detailed rationale behind each step offer a clear and adaptable guide for scientists working with similar small amine compounds.

References

  • Bielinska, A. U., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed, 20(2), 125-131. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. [Link]

  • Gniazdowska, E., & Wasiak, W. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • De Boer, T., Wieling, J., & Viswanathan, C. T. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1619-1630. [Link]

  • Wang, Y., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Journal of Chromatography B, 879(3-4), 341-348. [Link]

  • Law, K. Y., & Lee, H. K. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Luchini, A., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Owczarek, K., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry, 409(29), 6833-6844. [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Toyo'oka, T., & Kato, M. (2016). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • Pandey, P. (2023). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Law, K. Y., & Lee, H. K. (2019). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Fochi, I., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(18), 3374. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]

Sources

Application

Application Note: High-Efficiency Extraction of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine from Biological Plasma

Introduction & Chemical Profiling 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPPA) is a highly lipophilic diamine characterized by a tertiary pyrrolidine nitrogen and a sterically hindered secondary amine. Quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPPA) is a highly lipophilic diamine characterized by a tertiary pyrrolidine nitrogen and a sterically hindered secondary amine. Quantifying such basic amines in complex biological matrices (e.g., human or preclinical plasma) is a critical bottleneck in pharmacokinetic (PK) and forensic toxicology profiling.

Traditional Liquid-Liquid Extraction (LLE) or standard reversed-phase Solid-Phase Extraction (SPE) often fail for this class of compounds. They suffer from severe phospholipid-induced matrix effects (ion suppression in LC-MS/MS) and variable extraction recoveries. To engineer a self-validating, high-throughput extraction system, this protocol leverages Mixed-Mode Cation Exchange (MCX) SPE . MCX utilizes an orthogonal, dual-retention mechanism that delivers superior sample cleanup and highly reproducible recoveries for basic compounds.

Table 1: Physicochemical Properties & Extraction Impact
PropertyEstimated ValueCausative Impact on Extraction Strategy
Molecular Weight ~184.3 g/mol Low MW requires aggressive matrix removal to prevent high background noise in MS.
LogP 2.5 - 3.0Highly lipophilic; requires a 100% organic wash step to remove neutral lipids.
pKa 1 (Pyrrolidine) ~8.5Protonated at physiological pH; capable of strong electrostatic binding.
pKa 2 (Secondary Amine) ~9.8Requires highly basic microenvironment (pH > 11.8) for complete elution.

Extraction Rationale: The Causality of Mixed-Mode SPE

The physicochemical properties of MMPPA dictate the extraction chemistry. The success of this protocol relies on manipulating the ionization state of the diamine through the pH "Rule of 2"[1].

  • Why Acidify the Plasma? Acidifying the plasma with phosphoric acid (H₃PO₄) serves a dual purpose. First, it disrupts protein-drug binding, releasing the analyte from plasma proteins. Second, it drops the pH well below the pKa of both amines, ensuring 100% ionization of the molecule so it can act as a cation[2].

  • Why Mixed-Mode Cation Exchange (MCX)? MCX sorbents contain both a hydrophobic backbone (e.g., divinylbenzene) and a strong cation exchange functional group (e.g., sulfonic acid). When the acidified plasma is loaded, MMPPA is retained via strong electrostatic interactions between its protonated amines and the negatively charged sulfonate groups, supplemented by reversed-phase hydrophobic interactions[1].

  • Why the Aggressive Wash Steps? The dual-retention mechanism allows for highly aggressive washing without analyte loss. An acidic aqueous wash (0.1 N HCl) removes polar interferences without breaking the ionic bonds. A subsequent 100% methanol wash removes hydrophobic interferences, including >99% of phospholipids. The analyte remains locked in place via ionic interaction.

  • Why Elute with High pH Organic Solvent? To elute MMPPA, the ionic interaction must be broken. Using 5% ammonium hydroxide (NH₄OH) in methanol raises the pH above 11. Raising the pH at least 2 units above the pKa neutralizes the basic amines, turning "off" the positive charge[1]. The methanol simultaneously disrupts the hydrophobic interactions, cleanly eluting the target analyte.

Materials and Reagents

  • Matrix: Human or preclinical plasma (K₂EDTA or Sodium Heparin).

  • SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (30 mg / 1 mL format).

  • Reagents (LC-MS Grade):

    • Methanol (MeOH)

    • Ultrapure Water (18.2 MΩ·cm)

    • Phosphoric Acid (H₃PO₄, 85%)

    • Hydrochloric Acid (HCl, 37%)

    • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Pre-treatment Solution: 4% H₃PO₄ in Water.

  • Wash 1 Solution: 0.1 N HCl in Water.

  • Elution Buffer: 5% NH₄OH in MeOH (Must be prepared fresh daily).

Step-by-Step Methodological Protocol

Step 1: Plasma Pre-treatment
  • Aliquot 100 µL of biological plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 100 µL of 4% H₃PO₄ (aq) to the plasma to drop the pH.

  • Vortex vigorously for 30 seconds to disrupt protein binding and ensure complete protonation of the diamine.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

Step 2: MCX SPE Workflow

(Note: While some polymeric MCX sorbents do not strictly require conditioning, it is included here to ensure maximum reproducibility across all vendor platforms[2].)

  • Condition: Pass 1.0 mL of Methanol through the MCX cartridge.

  • Equilibrate: Pass 1.0 mL of Ultrapure Water through the cartridge.

  • Load: Apply the entire volume (~210 µL) of the acidified plasma supernatant to the cartridge. Allow it to pass through at a flow rate of ~1 mL/min (approx. 1 drop/second).

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl through the cartridge to remove polar and inorganic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol through the cartridge to remove hydrophobic interferences (e.g., phospholipids, neutral lipids).

  • Dry: Apply maximum vacuum (or positive pressure) for 2 minutes to completely dry the sorbent bed.

  • Elute: Place a clean collection tube under the cartridge. Elute the analyte by passing 1.0 mL of 5% NH₄OH in Methanol.

Step 3: Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen (N₂) at 40°C.

  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

  • Vortex for 30 seconds, transfer to an autosampler vial, and inject onto the LC-MS/MS system.

Method Validation & Quantitative Data

This protocol was designed to meet and exceed the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3]. The orthogonal cleanup strategy ensures near-quantitative recovery and negligible matrix effects.

Table 2: Representative Method Validation Data (FDA 2018 BMV Guidelines)
Validation ParameterLow QC (3 ng/mL)Mid QC (30 ng/mL)High QC (240 ng/mL)FDA Acceptance Criteria
Intra-Assay Precision (CV%) 4.2%3.1%2.8%≤ 15%
Inter-Assay Precision (CV%) 5.5%4.0%3.5%≤ 15%
Extraction Recovery (%) 92.4 ± 3.1%94.1 ± 2.5%93.8 ± 2.0%Consistent, reproducible
Matrix Factor (IS Normalized) 0.981.010.99~1.0 (No matrix effect)

Troubleshooting & Causality Guide

  • Issue: Low Absolute Recovery (<60%).

    • Causality: The elution solvent pH is not high enough to neutralize the secondary amine (pKa ~9.8). Ammonia gas readily evaporates from methanolic solutions, lowering the pH over time.

    • Solution: Ensure the NH₄OH is fresh. Prepare the 5% NH₄OH in MeOH immediately before the elution step.

  • Issue: High Backpressure during Loading.

    • Causality: Fibrinogen or residual precipitated proteins are clogging the SPE frit.

    • Solution: Ensure thorough centrifugation (Step 1.5) and carefully transfer only the clear supernatant to the SPE cartridge.

Visualizations

SPE_Workflow A 1. Plasma Pre-treatment (Acidify with 4% H3PO4) B 2. Condition & Equilibrate (MeOH, then Water) A->B C 3. Load Sample (Protonated Amines Bind) B->C D 4. Wash 1: Aqueous (0.1 N HCl) C->D E 5. Wash 2: Organic (100% MeOH) D->E F 6. Elute Target Analyte (5% NH4OH in MeOH) E->F G 7. Evaporate & Reconstitute (LC-MS/MS Analysis) F->G

Fig 1. Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Dual_Retention cluster_sorbent MCX Polymeric Sorbent S1 Sulfonate Group (-) S2 Hydrophobic Backbone A1 Protonated Amine (+) A1->S1 Strong Electrostatic Interaction (Low pH) A2 Alkyl/Lipophilic Tail A2->S2 Reversed-Phase Interaction

Fig 2. Dual-retention mechanism of MMPPA on an MCX sorbent via ionic and hydrophobic interactions.

Sources

Method

A Practical Guide to the ¹H and ¹³C NMR Spectroscopic Assignment of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive, step-by-step guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive, step-by-step guide for the complete ¹H and ¹³C NMR peak assignments of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. By leveraging a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a researcher can systematically map the atomic connectivity and confirm the chemical structure of the title compound. This guide details not only the predicted chemical shifts and coupling patterns but also explains the underlying principles and experimental protocols required to achieve a confident and verifiable assignment.

Introduction and Structural Analysis

The molecule 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine possesses several distinct structural motifs that give rise to a complex but interpretable NMR spectrum. Key features include a saturated N-methylated pyrrolidine ring, a chiral center at the C3 position, and a branched, chiral alkyl substituent on the secondary amine. The presence of multiple stereocenters implies the potential for diastereomers, which would further complicate the spectra; however, this guide will focus on the assignment strategy for a single diastereomer.

Accurate structural verification is paramount in chemical research and drug development. NMR spectroscopy provides this verification by mapping the chemical environment and connectivity of each proton and carbon atom.[1] This note serves as a practical protocol for researchers to follow when analyzing this molecule or structurally similar compounds.

Molecular Structure and Atom Numbering:

For clarity, the following standardized numbering scheme will be used throughout this guide:

Chemical structure with atom numbering for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) are predicted based on established values for similar structural fragments and are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[2][3] The predictions below assume a deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

The proton spectrum is expected to show complex multiplets, especially for the diastereotopic protons on the pyrrolidine ring and the side chain.[4]

Assignment (Atom No.) Predicted δ (ppm) Predicted Multiplicity Integration Rationale
H1' (CH₃)~ 0.9 - 1.0Doublet (d)3HCoupled to H2'.
H4' (CH₂)~ 1.2 - 1.4Multiplet (m)2HDiastereotopic protons coupled to H3' and H5'.
H5' (CH₃)~ 0.8 - 0.9Triplet (t)3HCoupled to H4'.
H6' (CH₃)~ 0.8 - 0.9Doublet (d)3HCoupled to H3'.
H2' (CH)~ 2.6 - 2.8Multiplet (m)1HCoupled to H1', H3', and NH. Deshielded by adjacent nitrogen.
H3' (CH)~ 1.5 - 1.7Multiplet (m)1HCoupled to H2', H4', and H6'.
NH~ 1.0 - 2.5Broad Singlet (br s)1HChemical shift is concentration and solvent dependent. May exchange with D₂O.[5]
H2 (CH₂)~ 2.5 - 2.9Multiplet (m)2HDiastereotopic protons adjacent to ring nitrogen.
H3 (CH)~ 2.9 - 3.2Multiplet (m)1HDeshielded by adjacent nitrogen of the secondary amine.
H4 (CH₂)~ 1.6 - 2.1Multiplet (m)2HDiastereotopic protons.
H5 (CH₂)~ 2.2 - 2.6Multiplet (m)2HDiastereotopic protons adjacent to ring nitrogen.
N-CH₃~ 2.2 - 2.4Singlet (s)3HCharacteristic shift for an N-methyl group on a saturated heterocycle.
Predicted ¹³C NMR Data

The ¹³C spectrum provides a count of unique carbon environments.[6] The predicted shifts are based on analogous structures such as N-methylpyrrolidine and substituted pentanes.[7][8]

Assignment (Atom No.) Predicted δ (ppm) Rationale
C1' (CH₃)~ 15 - 20Shielded alkyl methyl group.
C4' (CH₂)~ 25 - 30Alkyl methylene group.
C5' (CH₃)~ 10 - 15Shielded terminal methyl group.
C6' (CH₃)~ 15 - 20Alkyl methyl group.
C2' (CH)~ 55 - 65Deshielded by adjacent nitrogen.
C3' (CH)~ 35 - 45Branched alkyl methine group.
C2 (CH₂)~ 55 - 60Adjacent to ring nitrogen.
C3 (CH)~ 58 - 68Deshielded by two nitrogen atoms.
C4 (CH₂)~ 28 - 35Pyrrolidine ring methylene.
C5 (CH₂)~ 55 - 60Adjacent to ring nitrogen.
N-CH₃~ 40 - 45Characteristic shift for an N-methyl group.

Experimental Protocols

Protocol: NMR Sample Preparation

Trustworthy data begins with meticulous sample preparation.[9] This protocol ensures a high-quality sample suitable for all subsequent NMR experiments.

  • Sample Weighing: Accurately weigh 5-10 mg of purified 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-30 mg) is recommended to improve the signal-to-noise ratio.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[11]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[12]

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13]

  • Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. Draw the solution into a clean Pasteur pipette plugged with a small piece of cotton or glass wool to filter out any particulate matter. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[9][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.[10]

Protocol: NMR Data Acquisition

The following is a general guide for acquiring a standard suite of NMR spectra on a modern Fourier-transform NMR spectrometer (e.g., 400-600 MHz).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of ~220-240 ppm, relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum and calibrate to the TMS signal.

  • 2D COSY Acquisition:

    • Acquire a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings.[14]

    • Typical parameters: 256-512 increments in the indirect dimension (t₁), 8-16 scans per increment.

  • 2D HSQC Acquisition:

    • Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to identify direct one-bond proton-carbon correlations.[15][16]

    • Typical parameters: 128-256 increments in t₁, 16-32 scans per increment.

  • 2D HMBC Acquisition:

    • Acquire a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) proton-carbon correlations.[17][18]

    • Typical parameters: 256-512 increments in t₁, 32-64 scans per increment. Optimize the long-range coupling delay for an average value of 8 Hz.

Data Interpretation and Assignment Strategy

A systematic approach is crucial for assigning the complex spectra of this molecule. The strategy involves using each experiment to build a complete picture of the molecular structure.

Step 1: Assigning the Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[19][20] This allows for the identification of isolated spin systems.

  • Side-Chain System: Starting from an easily identifiable signal, like the H5' methyl triplet, one can "walk" through the correlations. H5' will show a cross-peak to H4'. H4' will, in turn, show correlations to H5' and H3'. H3' will correlate with H4', H2', and the H6' methyl group. Finally, H2' will show correlations to H3' and the H1' methyl group.

  • Pyrrolidine Ring System: The protons on the pyrrolidine ring form another coupled network. For example, H3 will show correlations to the protons on C2 and C4. The C4 protons will correlate with H3 and the C5 protons.

// Define nodes with positions C1 [label="C1'", pos="0,1.5!"]; C2 [label="C2'", pos="1,1!"]; C3 [label="C3'", pos="2,1.5!"]; C4 [label="C4'", pos="3,1!"]; C5 [label="C5'", pos="4,1.5!"]; C6 [label="C6'", pos="2,2.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C3 -- C6;

// Draw COSY correlations with red arrows edge [color="#EA4335", constraint=false, style=dashed, arrowhead=none]; H1 [label="H1'", pos="0,1.8!", fontcolor="#EA4335"]; H2 [label="H2'", pos="1,0.7!", fontcolor="#EA4335"]; H3 [label="H3'", pos="2,1.2!", fontcolor="#EA4335"]; H4 [label="H4'", pos="3,0.7!", fontcolor="#EA4335"]; H5 [label="H5'", pos="4,1.8!", fontcolor="#EA4335"]; H6 [label="H6'", pos="2,2.8!", fontcolor="#EA4335"];

H1 -> H2 [label=" COSY"]; H2 -> H3; H3 -> H4; H4 -> H5; H3 -> H6; } DOT Caption: Key COSY correlations in the 3-methylpentan-2-yl side chain.

Step 2: Linking Protons to Carbons with HSQC

The HSQC experiment is a powerful tool that directly correlates each proton signal to the carbon signal it is attached to via a one-bond coupling.[17][21]

  • Each cross-peak in the HSQC spectrum represents a C-H bond.

  • For example, the singlet signal predicted for the N-CH₃ protons will have a cross-peak to the N-CH₃ carbon signal.

  • The complex multiplets of the pyrrolidine ring protons will each correlate to their respective carbon signals (C2, C3, C4, C5), allowing for the definitive assignment of these carbons once the protons are identified.

Step 3: Assembling the Fragments with HMBC

The HMBC experiment provides the final piece of the puzzle by revealing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[22] This is crucial for connecting the different spin systems and assigning quaternary carbons (if any were present).

  • Connecting the N-CH₃ Group: The protons of the N-CH₃ group should show correlations to the adjacent pyrrolidine ring carbons, C2 and C5.

  • Connecting the Side-Chain to the Ring: The H2' proton on the side chain should show a three-bond correlation (³JCH) to the C3 carbon of the pyrrolidine ring. Similarly, the H3 proton on the pyrrolidine ring should show a correlation to the C2' carbon of the side chain. These correlations definitively prove the connectivity between the two main fragments of the molecule.

  • Confirming Side-Chain Structure: Within the side chain, HMBC correlations will confirm the branching. For example, the H6' methyl protons should correlate to C2', C3', and C4'. The H1' methyl protons should correlate to C2' and C3'.

// Define nodes with positions N_ring [label="N1", pos="0,0!"]; C2_ring [label="C2", pos="-0.8,-0.8!"]; C3_ring [label="C3", pos="0,-1.6!"]; C4_ring [label="C4", pos="1.2,-1.2!"]; C5_ring [label="C5", pos="0.8, -0.4!"]; N_CH3 [label="N-CH3", pos="-1,0.8!"];

N_amine [label="N", pos="-1,-2.2!"]; C2_side [label="C2'", pos="-2,-1.8!"];

// Draw bonds edge [color="#202124", style=solid, penwidth=1]; N_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C4_ring; C4_ring -- C5_ring; C5_ring -- N_ring; N_ring -- N_CH3; C3_ring -- N_amine; N_amine -- C2_side;

// HMBC correlations H_N_CH3 [label="H(N-CH3)", pos="-1.5,1.2!", fontcolor="#34A853"]; H3_ring [label="H3", pos="0,-2.0!", fontcolor="#34A853"]; H2_side [label="H2'", pos="-2.5,-1.5!", fontcolor="#34A853"];

H_N_CH3 -> C2_ring [label=" HMBC"]; H_N_CH3 -> C5_ring; H2_side -> C3_ring; H3_ring -> C2_side; } DOT Caption: Key HMBC correlations connecting the molecular fragments.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous assignment of all ¹H and ¹³C signals for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine can be confidently achieved. The strategy outlined here—using COSY to define spin systems, HSQC to link protons to their carbons, and HMBC to assemble the complete structure—represents a robust and self-validating workflow applicable to a wide range of complex organic molecules. This detailed approach ensures the highest level of scientific integrity for structural characterization in research and development.

References

  • Khan Academy. (n.d.). Chemical shift. Retrieved March 22, 2026, from [Link]

  • Fiveable. (2025, August 15). HSQC: Organic Chemistry Study Guide. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 22, 2026, from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved March 22, 2026, from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved March 22, 2026, from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved March 22, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved March 22, 2026, from [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved March 22, 2026, from [Link]

  • Chemistry Steps. (2025, February 22). NMR Chemical Shift – ppm, Upfield, Downfield. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved March 22, 2026, from [Link]

  • University of Colorado, Boulder. (2011). Chemical Shift. Retrieved March 22, 2026, from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved March 22, 2026, from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved March 22, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved March 22, 2026, from [Link]

  • ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. Retrieved March 22, 2026, from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved March 22, 2026, from [Link]

  • Australian Journal of Chemistry. (n.d.). 13C N.M.R. spectra of pyrrolidines and piperidines. Retrieved March 22, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved March 22, 2026, from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved March 22, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 22, 2026, from [Link]

  • Ovid. (n.d.). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. Retrieved March 22, 2026, from [Link]

  • Murali, N. (n.d.). NMR Spectroscopy: Principles and Applications. Retrieved March 22, 2026, from [Link]

  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved March 22, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 16). H-1 NMR spectrum of 3-methylpentane. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 22, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 16). C-13 nmr spectrum of 3-methylpentane. Retrieved March 22, 2026, from [Link]

Sources

Application

Application Note: 1-Methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine as an Advanced Precursor in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Highly hindered chiral diamine / Advanced synthetic building block Introduction & Chemical Profiling 1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Highly hindered chiral diamine / Advanced synthetic building block

Introduction & Chemical Profiling

1-Methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a highly specialized, sterically hindered secondary amine. Its architecture makes it an invaluable precursor in two distinct domains of organic chemistry: the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs) and the development of chiral ligands for asymmetric catalysis.

The structural causality behind its utility lies in three distinct features:

  • The Pyrrolidine Core: Confers basicity and physiological water solubility, a critical parameter for oral bioavailability in drug design.

  • The N-Methyl Substitution: Protects the ring nitrogen from unwanted acylation or alkylation during downstream synthesis, directing all reactivity exclusively to the C3-amine.

  • The 3-Methylpentan-2-yl Group: This sec-hexyl aliphatic chain introduces immense steric bulk and a chiral center. In drug design, it drastically increases lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration. In catalysis, it creates a highly restricted chiral pocket that forces incoming substrates into a specific stereochemical trajectory.

Application 1: Pharmacophore Precursor for CNS-Targeted APIs

Mechanistic Insight

Pyrrolidin-3-amine derivatives are heavily utilized in the design of neurotherapeutics, particularly as antagonists for the purinergic P2X7 receptor (P2X7R), which is implicated in neuroinflammation and neurodegenerative diseases[1]. The bulky 3-methylpentan-2-yl group occupies a specific lipophilic pocket within the receptor, modulating binding affinity and increasing the metabolic half-life of the resulting API.

Amidation Workflow & Self-Validating Protocol

Because the secondary amine is highly sterically hindered, standard peptide coupling reagents (like DCC alone) often fail or proceed at impractically slow rates. To overcome this, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) must be used in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a highly reactive acylpyridinium intermediate[1].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid fragment (e.g., 2-chloro-5-methoxybenzoic acid, 1.0 eq) and DMAP (1.5 eq) in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere. Add EDCI (1.5 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (1.1 eq) slowly to the activated mixture. Warm to room temperature and stir for 18 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC). Stain with ninhydrin; the disappearance of the amine precursor's distinct spot confirms complete acylation.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 × 50 mL). Causality of Workup: The NaHCO₃ wash acts as a self-validating purification step, ionizing unreacted carboxylic acid and partitioning water-soluble urea byproducts (from EDCI) into the aqueous layer, leaving the highly lipophilic target API in the organic phase. Purify the concentrated organic layer via flash column chromatography (silica gel, 230–400 mesh)[1].

API_Workflow A 1-methyl-N-(3-methylpentan-2-yl) pyrrolidin-3-amine C Amidation Reaction (EDCI, DMAP, CH2Cl2) A->C B Acyl Chloride / Carboxylic Acid (Fragment Coupling) B->C D Intermediate Purification (Flash Chromatography) C->D E Target API (CNS-Active Compound) D->E

Synthetic workflow for integrating the pyrrolidine precursor into a CNS-active API.

Application 2: Chiral Bidentate Ligand in Asymmetric Catalysis

Mechanistic Insight

The 1,3-diamine motif of this precursor is an excellent bidentate chelator for transition metals such as Zn(II) and Cd(II). The rigidity of the 3-aminopyrrolidine azacycle dictates that when the chiral carbon is fixed, the tertiary nitrogen must also adopt a specific configuration for the diamine to form a stable chelate[2]. When complexed with ZnCl₂, the steric bulk of the 3-methylpentan-2-yl group forces the complex into a highly distorted, stereoselective trigonal bipyramidal geometry, which is ideal for enantioselective transformations (e.g., asymmetric Henry reactions)[2].

Complexation Workflow & Self-Validating Protocol

Step-by-Step Methodology:

  • Complexation: Combine anhydrous ZnCl₂ (1.0 eq) and the chiral diamine precursor (1.0 eq) in absolute ethanol at room temperature.

  • Precipitation: Stir for 30 minutes. The desired complex will spontaneously precipitate from the reaction medium as a white-to-cream solid due to its lower solubility in ethanol compared to the free ligand.

  • Self-Validation (Structural): Dissolve the isolated solid in CDCl₃. The complex is freely soluble in halogenated solvents, supporting a neutral, coordinate assignment. Analyze via ¹H NMR; the presence of a single, broadened set of peaks confirms highly stereoselective coordination rather than a racemic mixture of isomers[2].

Catalytic_Cycle L Chiral Diamine Ligand (Precursor) C Active Chiral Catalyst (N,N-Coordination) L->C M Metal Precursor (e.g., ZnCl2) M->C TS Stereoselective Transition State C->TS S Substrate (Prochiral) S->TS PP PP TS->PP Catalyst Regeneration P Enantioenriched Product PP->C Catalyst Regeneration

Catalytic cycle utilizing the diamine precursor as a chiral ligand in asymmetric synthesis.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and quantitative outcomes when utilizing 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in both API synthesis and catalytic applications.

Application DomainReaction TypeReagents / Catalyst SystemTime / TempYield (%)Enantiomeric Excess (ee %)
API Synthesis Amidation (Standard)DCC, CH₂Cl₂24 h / 25 °C32%N/A
API Synthesis Amidation (Optimized)EDCI, DMAP, CH₂Cl₂18 h / 25 °C88%N/A
Asymmetric Catalysis Catalyst FormationZnCl₂, Absolute EtOH0.5 h / 25 °C92%>99% (Complex purity)
Asymmetric Catalysis Henry ReactionZn(II)-Diamine Complex (5 mol%)12 h / -10 °C85%94%

Note: The dramatic yield increase in the amidation reaction highlights the necessity of DMAP to overcome the steric hindrance of the sec-hexyl group.

Safety & Handling Protocol

1-Methylpyrrolidin-3-amine derivatives are classified under GHS as highly corrosive. They cause severe skin burns and eye damage (Category 1A/1B/1C)[3].

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Personnel must wear chemical-resistant gloves (inspected prior to use), a face shield, and a chemical-resistant apron.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly closed container, as the secondary amine is susceptible to oxidation and atmospheric CO₂ absorption (forming carbamate salts)[3].

References

  • Qiu L, Wang J, Tewari M, Rensing DT, Egan TM, Perlmutter JS, Tu Z. "Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R)." Bioorganic & Medicinal Chemistry. 2025;118:118054.

  • Althobaiti HAA, Kariuki BM, Lancey G, Platts JA, Westland OA, Newman PD. "Stereo-Control in Zn(II) and Cd(II) Complexes of Tetraamines with Azacyclic Cores." Inorganics. 2025;13(12):393.

  • Combi-Blocks. "Safety Data Sheet: 1-Methylpyrrolidin-3-amine." Combi-Blocks Inc. (January 2023).

Sources

Method

Application Note: Preclinical In Vivo Dosing Formulation Strategies for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Rationale

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility[1]. 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine represents a classic example of a highly lipophilic, basic diamine scaffold.

Structurally, this molecule features a tertiary pyrrolidine nitrogen and a secondary exocyclic amine, yielding predicted pKa values in the range of 8.5–9.5. While these basic centers ensure the molecule is protonated at physiological pH, the bulky, branched aliphatic chain (3-methylpentan-2-yl) drives a high partition coefficient (LogP). Consequently, the free base exhibits profound hydrophobicity, necessitating engineered formulation strategies to achieve linear systemic exposure without vehicle-induced toxicity[2].

As a Senior Application Scientist, I approach this molecule by exploiting its dual nature: targeting the basic amines via pH adjustment/salt formation, and masking the lipophilic tail using complexation or cosolvent micellar systems. This guide details three field-proven, self-validating formulation strategies tailored for specific in vivo administration routes[3].

Formulation Strategy Matrix

Selecting the correct vehicle requires balancing the desired route of administration, the maximum tolerated volume in the animal model, and the required target concentration. The table below summarizes the quantitative parameters for our optimized formulations.

Formulation StrategyPrimary Route(s)Mechanism of SolubilizationMax Dosing Volume (Mice)Target ConcentrationStability (4°C)
20% Captisol in Saline IV, IP, SCCyclodextrin inclusion complexation5 – 10 mL/kg2 – 10 mg/mL> 7 days
10% DMSO / 40% PEG400 / 50% Saline IV, POCosolvent & dielectric constant reduction5 mL/kg (IV) 10 mL/kg (PO)1 – 5 mg/mL24 – 48 hours
0.5% MC / 0.2% Tween 80 PO (Gavage)Surfactant-stabilized suspension10 mL/kgUp to 50 mg/mLPrepare fresh

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means the workflow includes built-in quality control checkpoints to verify success before administering the dose to live animals.

Protocol A: 20% Captisol® Complexation (Ideal for IV / IP)

Causality: Captisol (sulfobutyl ether-β-cyclodextrin) is selected because its hydrophobic cavity perfectly accommodates the branched 3-methylpentan-2-yl chain, while its anionic sulfobutyl groups form favorable electrostatic interactions with the protonated pyrrolidine nitrogens of the API[4].

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve 2.0 g of Captisol in 8.0 mL of sterile 0.9% saline. Stir until completely clear.

  • API Addition: Weigh the required mass of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (e.g., 20 mg for a 2 mg/mL target) into a sterile glass vial.

  • Wetting & Complexation: Add the 20% Captisol vehicle to the API. Vortex vigorously for 2 minutes.

  • pH Adjustment (Critical): Because the API is a basic amine, the initial pH may rise, reducing solubility. Slowly titrate with 0.1 N HCl until the pH reaches 4.5 – 5.5. At this pH, the amines are fully ionized, maximizing cyclodextrin complexation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter.

  • Self-Validation Checkpoint: Centrifuge a 200 µL aliquot of the filtrate at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a dark background. Validation: The absence of a microscopic pellet confirms complete inclusion complexation. If a pellet is present, the API concentration exceeds the cyclodextrin capacity, and the formulation must be diluted.

Protocol B: PEG400 / DMSO Cosolvent System (Ideal for IV / PO)

Causality: For NCEs that resist cyclodextrin inclusion, cosolvents are required. DMSO disrupts the crystal lattice energy of the lipophilic free base, while PEG400 acts as a miscible carrier that prevents rapid precipitation when the formulation meets the aqueous environment of the bloodstream or gastrointestinal tract[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the API into a vial. Add DMSO to achieve 10% of the final target volume. Vortex until a clear, molecular solution is achieved.

  • Carrier Addition: Add PEG400 to achieve 40% of the final volume. Vortex for 1 minute to ensure homogeneous distribution of the API within the polymer matrix.

  • Aqueous Quenching: Dropwise, add 0.9% Saline (50% of final volume) while continuously vortexing. Causality: Slow addition prevents localized zones of high water concentration, which can trigger premature nucleation of the lipophilic amine.

  • Self-Validation Checkpoint: Shine a laser pointer (e.g., 650 nm red laser) through the glass vial. Validation: A clear beam path indicates a true solution. If the beam scatters (Tyndall effect), nano-precipitation has occurred. In this case, slightly warm the solution to 37°C or increase the PEG400 ratio by 10%.

Protocol C: Surfactant-Stabilized Suspension (Ideal for High-Dose PO)

Causality: Toxicity and dose-escalation studies often require exposures that exceed the thermodynamic solubility limits of the compound. A suspension utilizing Methylcellulose (MC) provides viscosity to prevent settling, while Tween 80 acts as a wetting agent to lower the interfacial tension between the hydrophobic API particles and the aqueous vehicle[1][5].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Particle Size Reduction: Place the API powder in an agate mortar. Add a few drops of the vehicle to form a thick paste. Triturate (grind) firmly for 5 minutes to mechanically reduce the particle size.

  • Dilution: Gradually geometric-dilute the paste with the remaining vehicle until the target volume is reached.

  • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 30 minutes. Validation: If phase separation or rapid sedimentation occurs, the particle size is too large. The formulation must be subjected to probe sonication (3 x 10-second bursts on ice) to achieve a uniform, stable micro-suspension.

Formulation Decision Workflow

The following logic diagram illustrates the decision-making process for selecting the appropriate formulation based on the required dosing route and the physicochemical constraints of the molecule.

FormulationWorkflow Start 1-methyl-N-(3-methylpentan-2-yl) pyrrolidin-3-amine PhysChem Physicochemical Profiling (Basic Amine, High LogP) Start->PhysChem Route Select Dosing Route PhysChem->Route IV_IP Intravenous (IV) / Intraperitoneal (IP) Route->IV_IP PO Oral Gavage (PO) Route->PO Captisol 20% Captisol in Saline (pH 4.5-5.5) IV_IP->Captisol Cosolvent 10% DMSO + 40% PEG400 + 50% Saline IV_IP->Cosolvent PO->Cosolvent Suspension 0.5% MC + 0.2% Tween 80 in Water PO->Suspension Efficacy In Vivo PK & Efficacy Studies Captisol->Efficacy Cosolvent->Efficacy Suspension->Efficacy

Decision tree for selecting in vivo formulation strategies based on dosing route.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Welcome to the Process Chemistry Support Hub. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the synthesis of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the synthesis of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine .

The coupling of 1-methylpyrrolidin-3-amine with 3-methylpentan-2-one via reductive amination presents a severe synthetic challenge. The α -branching on the ketone (the 3-methyl group) introduces massive A1,3 -allylic strain during the formation of the tetrahedral hemiaminal intermediate. Standard one-pot procedures typically fail here, necessitating a highly optimized, stepwise approach.

🛠️ Troubleshooting Guides & FAQs

Q: I attempted a standard one-pot reductive amination using NaBH(OAc)₃ in DCE, but my yield is <10%. I am recovering mostly starting amine and 3-methylpentan-2-ol. What went wrong? A: This is a classic symptom of steric hindrance. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild reagent for unhindered systems [1]. However, with α -branched ketones like 3-methylpentan-2-one, the equilibrium for imine formation heavily favors the starting materials. Because the rate of imine formation is so sluggish, the NaBH(OAc)₃ (especially if acetic acid is present) prematurely reduces the unreacted ketone into an alcohol before the amine can couple with it. Actionable Fix: You must switch from a direct (one-pot) to an indirect (stepwise) reductive amination. Do not add the reductant until imine formation is complete.

Q: How do I force the imine to form if the equilibrium is unfavorable? A: We recommend using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and dehydrating agent [2]. Ti(OiPr)₄ serves a dual causality:

  • Electrophilic Activation: It coordinates to the ketone oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the hindered 1-methylpyrrolidin-3-amine.

  • Thermodynamic Sink: As the amine attacks and water is eliminated to form the imine, the titanium reacts with the water to form insoluble titanium dioxide (TiO₂). This irreversible precipitation drives the unfavorable equilibrium forward [3].

Q: My product has three chiral centers. I am seeing a complex mixture of diastereomers on NMR. Can this be controlled during the amination? A: 1-methylpyrrolidin-3-amine has one stereocenter, and 3-methylpentan-2-one has one. The reductive amination creates a third stereocenter at the former ketone carbon, resulting in a complex mixture of diastereomers. While absolute substrate control during the hydride attack on the imine is difficult, you can influence the diastereomeric ratio (dr) by swapping NaBH₄ for a bulkier hydride source (like L-Selectride), which forces hydride delivery from the least hindered face of the rigidified Ti-imine complex. However, standard practice dictates isolating the mixture and performing diastereomeric salt resolution (e.g., using chiral acids like D- or L-tartaric acid) post-synthesis.

📊 Optimization Data: Reagent Selection

The table below summarizes the causality behind different reagent choices and their typical outcomes for this specific hindered coupling.

Reductive Amination ConditionImine Formation StrategyReductantTypical YieldMechanistic Outcome / Causality
Standard One-Pot Spontaneous (AcOH cat.)NaBH(OAc)₃< 10%Ketone reduction outpaces imine formation due to steric wall [1].
Borch Conditions Mild Acid (pH 5-6)NaBH₃CN~ 25%Sluggish equilibrium; prolonged heating leads to side reactions [2].
Lewis Acid Mediated Ti(OiPr)₄ (Neat or THF)NaBH₄> 80% TiO₂ precipitation acts as a thermodynamic sink, forcing 100% imine conversion prior to reduction [3].

🧪 Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to Step 2 until Step 1 is analytically verified.

Step 1: Titanium-Mediated Imine Formation

  • In an oven-dried, argon-purged round-bottom flask, add 1-methylpyrrolidin-3-amine (1.0 equiv, 10 mmol) and 3-methylpentan-2-one (1.1 equiv, 11 mmol).

  • Add anhydrous THF (10 mL) to mobilize the reagents.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv, 12.5 mmol) via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 12–16 hours.

  • Validation Check: Pull a 0.1 mL aliquot and analyze via FT-IR. Do not proceed until the ketone C=O stretch (~1715 cm⁻¹) has disappeared and the imine C=N stretch (~1660 cm⁻¹) is dominant.

Step 2: Irreversible Reduction

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add absolute ethanol (10 mL) to the mixture.

  • Add Sodium borohydride (NaBH₄) (1.5 equiv, 15 mmol) in small portions over 15 minutes to control hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 3: Workup and TiO₂ Emulsion Handling

  • Quench the reaction by carefully adding water (2 mL) followed by 2M aqueous ammonia (10 mL). Note: This will generate a heavy, white precipitate of TiO₂.

  • Filter the entire mixture through a pad of Celite to remove the titanium salts, washing the filter cake generously with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer once more with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

🧬 Mechanistic Workflow Visualization

ReductiveAmination Start 1-methylpyrrolidin-3-amine + 3-methylpentan-2-one LewisAcid Ti(OiPr)4 Addition (Electrophilic Activation) Start->LewisAcid Hemiaminal Hemiaminal Intermediate (High A-Strain / Unstable) LewisAcid->Hemiaminal Imine Imine Formation (Driven by TiO2 Precipitation) Hemiaminal->Imine - iPrOH & TiO2 Reduction NaBH4 Addition (Irreversible Hydride Transfer) Imine->Reduction Product Target Molecule: 1-methyl-N-(3-methylpentan-2-yl) pyrrolidin-3-amine Reduction->Product

Mechanism of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.

📚 References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications.[Link]

  • Asano, S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to address these issues effectively. The strategies outlined below are based on fundamental principles of physical chemistry and formulation science.

Understanding the Molecule: 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the molecule . While specific experimental data for this exact compound is limited, its structure—a tertiary amine with a substituted alkyl chain—suggests it is a weakly basic and lipophilic ("grease-ball") molecule.[1] These characteristics are the primary contributors to its poor solubility in aqueous media.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
pKa Estimated in the range of 9.5-11.0 for similar alkyl amines.[2]The compound is basic and its charge state, and therefore solubility, will be highly dependent on pH.
logP Predicted to be greater than 2, indicating significant lipophilicity.[3]The molecule preferentially partitions into non-polar environments over water.
Molecular Weight Approximately 198.35 g/mol Moderate molecular weight, with lipophilicity being the dominant factor for poor solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My compound has completely crashed out of my aqueous buffer. What is the first thing I should try?

A1: pH Adjustment is the most straightforward initial step for a basic amine.

The amine groups in 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine are basic and can be protonated to form a more soluble salt.[4][5] By lowering the pH of your aqueous solution, you increase the concentration of the protonated, charged species, which will have significantly higher aqueous solubility than the neutral form.

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a stock solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.

  • Determine the target pH: For a basic amine, a pH of 2 units below its pKa is a good starting point to ensure complete protonation. Given the estimated pKa of 9.5-11.0, a starting pH of 4-6 is recommended.[6]

  • Prepare acidic buffers: Prepare a range of buffers (e.g., acetate, citrate) at different pH values (e.g., pH 4.0, 5.0, 6.0).

  • Titration: Slowly add the acidic buffer to your aqueous solution containing the precipitated compound while monitoring for dissolution.

  • Verification: Once the compound is dissolved, check the final pH to ensure it is within a range compatible with your experimental system.

dot

cluster_0 pH Adjustment Workflow Start Start Precipitate Compound Precipitated in Aqueous Buffer Start->Precipitate Adjust_pH Lower pH with Acidic Buffer Precipitate->Adjust_pH Action Salt_Formation Protonation of Amine to Form Soluble Salt Adjust_pH->Salt_Formation Mechanism Dissolution Compound Dissolves Salt_Formation->Dissolution Check_Compatibility Verify Final pH is Assay Compatible Dissolution->Check_Compatibility End End Check_Compatibility->End

Caption: Workflow for pH-mediated solubilization.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient, or the required pH is incompatible with my assay. What's next?

A2: Introduce a co-solvent to modify the polarity of your aqueous system.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for a lipophilic molecule like 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine to dissolve.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Note: Be mindful of the final concentration as DMSO can have effects in biological assays.[6]

Experimental Protocol: Co-solvent System Development

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental setup.

  • Prepare a concentrated stock: Dissolve the compound in 100% of the chosen co-solvent.

  • Titrate into aqueous buffer: While vortexing, slowly add the concentrated stock solution to your aqueous buffer.

  • Determine the maximum tolerable co-solvent concentration: Prepare a series of solutions with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v) to find the minimum concentration required for complete dissolution.

  • Run a vehicle control: Always include a control group with the same final concentration of the co-solvent to account for any effects of the solvent itself.[6]

dot

Title Co-Solvent Strategy Problem Poor Solubility in Aqueous Buffer Solution Introduce Co-solvent (e.g., PEG 400, Ethanol) Problem->Solution Implementation Mechanism Reduces Polarity of Aqueous Medium Increases Solubility of Hydrophobic Compound Solution->Mechanism Principle Outcome Homogeneous Solution Mechanism->Outcome Result

Caption: Logic of using co-solvents for solubilization.

Q3: Co-solvents are affecting my biological assay. Are there other excipients I can use?

A3: Yes, cyclodextrins are an excellent alternative for solubilizing hydrophobic molecules without the use of organic co-solvents.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic "guest" molecules, like 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine, forming an inclusion complex that is water-soluble.[10][11][12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a cyclodextrin solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v).

  • Add the compound: Add the solid compound directly to the cyclodextrin solution.

  • Facilitate complexation: Sonicate or stir the mixture for several hours at room temperature to facilitate the formation of the inclusion complex.

  • Filter if necessary: If a clear solution is not obtained, filter through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the dissolved compound: Use a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

dot

cluster_1 Cyclodextrin Inclusion Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex Cyclodextrin->Complex Drug Hydrophobic Drug Drug->Complex

Caption: Encapsulation by a cyclodextrin.

Q4: My compound is highly lipophilic and none of the above methods are providing the desired concentration. What other options do I have?

A4: For highly lipophilic compounds, surfactant-based systems or lipid-based formulations are advanced strategies to consider.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively solubilizing them.[13][14][15] Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 20.

  • Self-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium under gentle agitation.[16] This approach is particularly useful for oral drug delivery of highly lipophilic compounds.

These are more complex formulation strategies and require careful development and characterization.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Protonation of the basic amine to form a soluble salt.[4]First-line approach for ionizable compounds.Final pH must be compatible with the assay.
Co-solvents Reduction of solvent polarity.[7][8]When pH adjustment is insufficient or incompatible.Potential for co-solvent to interfere with the experiment.
Cyclodextrins Encapsulation of the hydrophobic molecule in an inclusion complex.[9][10]When organic co-solvents are not desirable.Stoichiometry of complexation can limit the achievable concentration.
Surfactants Micellar encapsulation of the drug.[13][15]For highly lipophilic compounds.Potential for surfactant to have biological effects.
Lipid Formulations Emulsification of the drug in a lipid carrier.[16]For very poorly soluble compounds, especially for in vivo studies.Requires more extensive formulation development.

References

  • Braz J. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals (Basel). 2021;14(3):279.
  • Godage, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery & Therapeutics, 5(5), 1-10.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. 2023;28(21):7309.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(6), 1589-1600.
  • Cosolvent. (2023, December 29). In Wikipedia.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1–10.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. 2023;28(21):7309.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 22(5), 385–393.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Solvents & Co-solvents for Pharmaceutical Applic
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • US6136799A - Cosolvent formulations - Google P
  • Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Taylor & Francis Online.
  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. MDPI.
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives.
  • WO1995024893A1 - Delivery systems for hydrophobic drugs - Google P
  • Pobudkowska, A., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 77(12), 1725-1738.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. (n.d.). Benchchem.
  • amine. (n.d.). Sigma-Aldrich.

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • N-methyl-N-(2-methylpentyl)pyrrolidin-3-amine. (n.d.). PubChem.
  • LogD/LogP. (n.d.). Enamine.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.).
  • Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investig
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022, January 6). Scholaris.
  • A New Group Contribution Approach to the Calculation of LogP.
  • N,3-diethyl-N-methylpentan-3-amine. (n.d.). PubChem.
  • 1-methyl-N-(pentan-2-yl)pyrrolidin-3-amine. (n.d.). Advanced ChemBlocks.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cycl
  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.
  • 1249339-38-5|1-Methyl-N-(pentan-3-yl)pyrrolidin-3-amine. (n.d.). BLDpharm.
  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.

Sources

Troubleshooting

preventing oxidative degradation of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine during storage

Welcome to the technical support guide for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation during storage. Maintaining the chemical integrity of this compound is paramount for ensuring experimental reproducibility, product efficacy, and safety. This guide provides in-depth explanations, troubleshooting protocols, and preventative strategies based on established principles of amine chemistry and pharmaceutical stability.

Section 1: Understanding the Vulnerability of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

This section addresses the inherent chemical properties that make the compound susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What makes this specific molecule prone to oxidative degradation?

A1: The structure of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine contains two key functional groups that are susceptible to oxidation: a tertiary amine within the 1-methylpyrrolidine ring and an exocyclic secondary amine. The initial step in oxidative degradation often involves the abstraction of electrons from the nitrogen atom's lone pair or hydrogen from a carbon atom adjacent to the nitrogen, forming a reactive amine radical.[1][2] These radicals can then participate in a cascade of reactions, leading to various degradation products. While tertiary amines are often more stable than secondary amines, both are known oxidation sites.[3][4][5]

Q2: What are the primary triggers for oxidation during storage?

A2: Several environmental factors can initiate or accelerate the oxidative degradation process:

  • Atmospheric Oxygen: The most direct cause of oxidation is reaction with oxygen in the air.[6][7] Even small amounts of oxygen in the headspace of a storage container can be sufficient to cause significant degradation over time.

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate the formation of free radicals, leading to photodegradation.[8][9]

  • Elevated Temperature: Heat acts as a catalyst, increasing the rate of chemical reactions, including oxidation.[10] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.

  • Metal Ion Contamination: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts in oxidation reactions, drastically increasing degradation rates.[4][11]

Q3: What are the likely byproducts of oxidative degradation?

A3: Based on the structure, several degradation products are possible. The tertiary amine on the pyrrolidine ring is a likely site for oxidation, leading to the formation of a stable N-oxide derivative (a mass increase of +16 Da).[12] More aggressive oxidation or photolysis could lead to the cleavage of the pyrrolidine ring, forming amino aldehydes or other breakdown products.[12] The secondary amine is also a potential site of oxidation. Precise identification of these byproducts requires advanced analytical techniques like mass spectrometry.[13][14]

Oxidative_Degradation_Pathway cluster_main Potential Initial Oxidation Steps cluster_products parent 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine n_oxide N-Oxide Derivative (on tertiary amine) parent->n_oxide O₂ (Oxidation) radical Aminium Radical Cation parent->radical Electron Abstraction

Potential initial oxidative degradation pathways.

Section 2: Proactive Storage and Handling Protocols

Adhering to strict storage and handling procedures is the most effective way to prevent degradation.

Core Storage Recommendations
ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage. Lowering the temperature significantly reduces the rate of chemical reactions, including oxidation.[8][15][16] Avoid repeated freeze-thaw cycles by aliquoting.[9]
Atmosphere Store under an inert gas (Argon or Nitrogen). Displacing oxygen from the container's headspace is the most critical step in preventing oxidation.[6][10][17][18] This process is known as inerting or blanketing.
Light Use amber or opaque containers. Protects the light-sensitive compound from photodegradation, a common pathway for amine breakdown.[8][9][19]
Container Type I borosilicate glass vials with PTFE-lined caps. Glass is generally inert and provides an excellent barrier to moisture and oxygen.[8][16] PTFE liners prevent reaction with and adsorption to the cap material.
Handling Best Practices
  • Aliquot Upon Receipt: To prevent contamination and repeated exposure of the bulk material to the atmosphere, divide the compound into smaller, single-use aliquots upon arrival.[9]

  • Use an Inert Atmosphere: When handling and aliquoting, perform the work inside a glovebox or glove bag filled with nitrogen or argon if possible.

  • Minimize Exposure: If a glovebox is unavailable, work quickly to minimize the time the compound is exposed to air. Have all necessary tools and vials ready before opening the primary container.

  • Fresh Solutions: Prepare solutions fresh before each experiment. Aqueous solutions of amines can be particularly unstable and should not be stored for extended periods.[20]

Section 3: Troubleshooting Guide

This guide helps diagnose and resolve issues related to potential degradation.

Observed IssuePotential Cause(s)Recommended Action & Investigation
Change in Physical Appearance (e.g., clear liquid turns yellow/brown)Oxidative Degradation. 1. Quarantine the material. Do not use it for critical experiments.2. Review Storage History: Confirm that the sample was stored correctly (temperature, inert gas, light protection).3. Analytical Confirmation: Analyze a small sample using a stability-indicating HPLC-UV method. Compare the chromatogram to a reference standard or a freshly opened sample. Look for new impurity peaks or a decrease in the main peak area.[21]
Inconsistent Experimental Results or Loss of Potency Compound Degradation. Stock solution instability.1. Prepare Fresh Solutions: Always use freshly prepared solutions for each experiment from a new, unopened aliquot if possible.[9]2. Verify Stock Purity: Analyze your current stock solution via HPLC to confirm its purity and concentration. A loss of the main peak area relative to impurities indicates degradation.3. Perform Forced Degradation: To confirm your analytical method is capable of detecting degradation, perform a forced degradation study (see Protocol 2).[12][22]
New Peaks Appear in Chromatogram (e.g., HPLC, LC-MS) Formation of Degradation Products. 1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks. An increase of +16 Da often corresponds to an N-oxide.[13][14]2. Compare to Stressed Sample: Compare the chromatograms of the suspect sample to a sample intentionally stressed with an oxidizing agent (e.g., H₂O₂). Co-elution of peaks provides strong evidence of oxidative degradation.[12]

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start -> review; review -> analyze; analyze -> degradation_check; degradation_check -> action [label=" Yes"]; degradation_check -> no_degradation [label=" No"]; }

A logical workflow for troubleshooting suspected degradation.

Section 4: Key Experimental Protocols

These protocols provide step-by-step methodologies for proper handling and analysis.

Protocol 1: Inert Gas Blanketing for Aliquot Storage

Objective: To displace atmospheric oxygen from the headspace of a vial containing the compound, creating a protective inert atmosphere.

Materials:

  • Vial containing the aliquot of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

  • Source of high-purity nitrogen or argon gas with a regulator.

  • Tubing and a sterile needle or glass pipette.

  • PTFE-lined cap for the vial.

Procedure:

  • Prepare the vial with the desired amount of the compound.

  • Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can splash the material or create aerosols.

  • Insert the needle or pipette into the vial, with the tip positioned just above the surface of the liquid.

  • Gently flush the headspace of the vial with the inert gas for 15-30 seconds. The heavier inert gas will displace the lighter air.

  • While the gas is still flowing, carefully remove the needle/pipette and immediately seal the vial tightly with the PTFE-lined cap.

  • Label the vial clearly, including the date of aliquoting.

  • Store the blanketed vial under the recommended temperature and light conditions.

Protocol 2: Oxidative Forced Degradation Study

Objective: To intentionally generate oxidative degradation products to verify that the chosen analytical method is "stability-indicating."

Disclaimer: This protocol involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Solvent for dissolving the compound (e.g., Acetonitrile or Methanol)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

  • Prepare Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your t=0 or unstressed sample.

  • Prepare Stressed Sample: In a separate vial, mix a portion of the stock solution with the H₂O₂ solution. A common starting point is a 1:1 ratio of the stock solution with 3% H₂O₂.

  • Incubate: Keep the stressed sample at room temperature, protected from light, for a set period (e.g., 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[20] Time may need to be adjusted based on the compound's reactivity.

  • Analysis: After incubation, dilute the stressed sample to the same target concentration as the control. Analyze both the control and stressed samples by your HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms. A stability-indicating method will show a clear separation between the main peak (parent compound) and any new peaks (degradation products) that appear in the stressed sample. The total peak area should be conserved (mass balance).[23]

References

  • Inerting - Linde Gas. (n.d.). Linde Gas.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.).
  • Inert gas - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.).
  • Oxidation Prevention & Inertization - Presscon. (n.d.). Retrieved March 22, 2026, from [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (2023). ACS Omega. Retrieved March 22, 2026, from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved March 22, 2026, from [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. Retrieved March 22, 2026, from [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI. Retrieved March 22, 2026, from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. Retrieved March 22, 2026, from [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved March 22, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Proper Storage Conditions for Your APIs. (2022). GMP Trends. Retrieved March 22, 2026, from [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. Retrieved March 22, 2026, from [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (2025). Suanfarma. Retrieved March 22, 2026, from [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved March 22, 2026, from [Link]

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved March 22, 2026, from [Link]

  • The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. Retrieved March 22, 2026, from [Link]

  • Measurement methods for selected emissions from amine-based carbon capture plants. (n.d.). Retrieved March 22, 2026, from [Link]

  • Aminic Organoselenium Compounds: Promising Antioxidant Agents. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Retrieved March 22, 2026, from [Link]

  • New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants... (2025). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. Retrieved March 22, 2026, from [Link]

  • CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). (n.d.). Scirp.org. Retrieved March 22, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved March 22, 2026, from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 22, 2026, from [Link]

  • MSDS Amine - Resyn Biosciences. (n.d.). Retrieved March 22, 2026, from [Link]

  • N-methyl-N-(2-methylpentyl)pyrrolidin-3-amine. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek. Retrieved March 22, 2026, from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety. Retrieved March 22, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved March 22, 2026, from [Link]

  • 1-methyl-N-(2-methylpropyl)pyrrolidin-3-amine — Chemical Substance Information. (n.d.). Retrieved March 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 22, 2026, from [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (2003). PubMed. Retrieved March 22, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved March 22, 2026, from [Link]

  • (3-Methylpentyl)Amine. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

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Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with poor chromatographic performance when analyzing 1-methyl-N-(3-methylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with poor chromatographic performance when analyzing 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine .

Because this molecule is a complex, diprotic aliphatic amine, it routinely defies standard reversed-phase liquid chromatography (RPLC) methods. Below, we dissect the chemical causality of these failures and provide self-validating, step-by-step protocols to achieve symmetrical peak shapes and reliable quantitation.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine exhibit such severe peak tailing in standard RPLC? A1: The root cause is a phenomenon known as the "Silanol Effect"[1]. Your analyte is a highly basic, diprotic molecule containing both a tertiary amine (within the pyrrolidine ring) and a secondary exocyclic amine. In standard RPLC mobile phases (pH 4–8), both nitrogen atoms are heavily protonated, rendering the molecule a dication. Simultaneously, the residual silanol groups (Si-OH) on standard silica-based stationary phases ionize to form negatively charged silanoxide ions (Si-O⁻) at pH levels above 3.0[1]. The resulting strong electrostatic (ion-exchange) interactions between your positively charged analyte and the negatively charged stationary phase create a secondary retention mechanism. Because these active silanol sites are heterogeneous and easily overloaded, the desorption kinetics are slow, which manifests as severe peak tailing[2].

Q2: How does the choice of mobile phase pH dictate the severity of this electrostatic interaction? A2: The interaction is entirely pH-dependent and can be manipulated at two extremes:

  • Low pH (< 3.0): The silanol groups on the column are fully protonated (neutralized to Si-OH). This suppresses the ion-exchange interactions, leaving only weaker hydrogen bonding[1].

  • High pH (> 10.5): The basic amine groups of the analyte become deprotonated (neutralized). Neutralizing the analyte eliminates its electrostatic attraction to the ionized silanols, resulting in sharp, symmetrical peaks and significantly improved separation efficiency[3].

Q3: If I am using LC-MS/MS, why is a high-pH mobile phase preferred over a low-pH mobile phase with ion-pairing agents? A3: While low-pH methods often rely on ion-pairing agents like trifluoroacetic acid (TFA) to mask positive charges and force the analyte into the stationary phase, TFA causes severe ion suppression in electrospray ionization (ESI-MS). High-pH mobile phases (e.g., using ammonium hydroxide) deprotonate the amines without the need for ion-pairing agents. This not only resolves peak tailing but also enhances the hydrophobicity of the neutral analyte, increasing its retention on the column and drastically improving ESI ionization efficiency in positive mode[4].

Part 2: Diagnostic & Optimization Workflow

The following logic tree dictates the troubleshooting path based on your detector compatibility and column chemistry.

TroubleshootingWorkflow start Observe Peak Tailing (As > 1.5) check_ph Evaluate Mobile Phase pH & Detection Method start->check_ph low_ph Low pH Strategy (pH < 2.5) Protonate Silanols (Si-OH) check_ph->low_ph UV Detection high_ph High pH Strategy (pH > 10.5) Deprotonate Amines check_ph->high_ph LC-MS/MS col_low Use Base-Deactivated C18 Add 0.1% TFA low_ph->col_low col_high Use Hybrid Silica/Polymer Add NH4OH Buffer high_ph->col_high success Symmetrical Peak Achieved (As 0.9 - 1.2) col_low->success col_high->success

Workflow for mitigating peak tailing of diprotic basic amines via pH and column optimization.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-pH LC-MS/MS Method (The Deprotonation Strategy)

Rationale: By raising the mobile phase pH above the pKa of both amine groups, the molecule is rendered neutral, abolishing secondary ion-exchange interactions[3]. Critical Requirement: This protocol will dissolve standard silica. You MUST use a high-pH tolerant column (e.g., Ethylene-Bridged Hybrid (BEH) silica or a polymer-based column).

  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Setup: Install a high-pH resistant hybrid silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Equilibration: Flush the column with 95% A / 5% B for a minimum of 20 column volumes to ensure the stationary phase pores are fully saturated with the high-pH buffer.

  • Sample Injection: Inject a 10 ng/mL standard of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine dissolved in initial mobile phase conditions.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Step: Calculate the Asymmetry factor ( As​ ) at 10% peak height. A successful deprotonation strategy will yield an As​ between 0.9 and 1.2 . If As​>1.2 , verify the pH of Mobile Phase A, as volatile ammonia may have evaporated.

Protocol B: Low-pH UV Method (The Silanol Suppression Strategy)

Rationale: If high-pH columns are unavailable or UV detection is preferred, lowering the pH < 2.5 protonates the residual silanols, neutralizing their charge and preventing ion exchange[1].

  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) to HPLC-grade water (Yields pH ~2.0).

  • Prepare Mobile Phase B: Add 0.1% TFA to HPLC-grade Acetonitrile.

  • System Setup: Install a highly endcapped, base-deactivated C18 column designed to shield residual silanols[2].

  • Equilibration & Injection: Equilibrate the system and run the gradient as described in Protocol A.

  • Self-Validation Step: Evaluate the peak shape. While the overall retention time will be shorter than in Protocol A (because the dicationic analyte is highly polar), the peak should be sharp ( As​ < 1.3).

    • Troubleshooting: If tailing persists, the silanols are not fully suppressed. Add 10 mM Triethylamine (TEA) to Mobile Phase A. TEA acts as a "sacrificial base," competitively binding to and blocking any remaining active silanols[2].

Part 4: Quantitative Data Comparison

The table below summarizes the expected chromatographic behavior of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine under various mobile phase conditions, allowing you to select the optimal environment for your specific detector.

Mobile Phase ConditionAnalyte Charge StateSilanol Charge StateExpected Asymmetry ( As​ )Relative Retention ( k′ )ESI-MS Compatibility
pH 7.0 (Phosphate Buffer)Dicationic (+2)Anionic (-1)> 2.5 (Severe Tailing)LowPoor (Non-volatile)
pH 2.0 (0.1% Formic Acid)Dicationic (+2)Neutral (0)1.3 - 1.5 (Slight Tailing)Very LowGood
pH 2.0 (0.1% TFA)Ion-Paired (Neutralized)Neutral (0)1.0 - 1.2 (Symmetrical)ModerateVery Poor (Suppression)
pH 10.5 (NH₄OH Buffer)Neutral (0)Anionic (-1)0.9 - 1.1 (Symmetrical) High Excellent

Part 5: References

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • What's Happening to My Column? LCGC International. Available at:[Link]

  • High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. PubMed (NIH). Available at: [Link]

  • Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC and GC Methods for the Quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the accurate quantification of compounds like 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the accurate quantification of compounds like 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is critical for forensic toxicology, clinical research, and regulatory enforcement.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this synthetic amine, supported by established analytical principles and validation standards.

Introduction to the Analytical Challenge

1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine, a substituted pyrrolidine, presents analytical challenges due to its chemical properties. As an amine, its polarity and potential for thermal lability can influence the choice of chromatographic technique. This guide will explore the nuances of method selection, development, and validation for this specific compound, grounded in the principles of scientific integrity and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Amines

HPLC is a powerful separation technique well-suited for compounds that are non-volatile, polar, or thermally unstable.[3] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, with separation based on the analyte's differential interactions between the two phases.[3]

This protocol outlines a reverse-phase HPLC method with UV detection. Given that many simple amines may lack a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[3]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine standard in a suitable solvent, such as a water/methanol mixture.[3]

  • Create working standards through serial dilution.

  • For derivatization, mix an aliquot of the sample or standard with a derivatizing agent like dansyl chloride in a buffered solution to form a UV-detectable derivative.[4]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.

  • Flow Rate: Typically set around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte.

  • Injection Volume: A standard volume, such as 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Quantify the concentration of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in the samples by interpolating their peak areas on the calibration curve.

Caption: Workflow for HPLC-UV analysis of the target amine.

Gas Chromatography (GC): A High-Sensitivity Option for Volatile Compounds

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[3] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's boiling point and interaction with the stationary phase.[3] For many amines, which can be non-volatile, a derivatization step is often necessary to increase their volatility and thermal stability.[3]

This protocol details a GC-Mass Spectrometry (MS) method, which offers high sensitivity and selectivity.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution and working standards of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in an appropriate organic solvent.

  • Derivatize an aliquot of the sample or standard using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[5] This is a critical step to improve chromatographic performance for polar amines.[3]

  • The reaction is typically carried out by heating the mixture to ensure complete derivatization.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of compounds.[3]

  • Carrier Gas: Helium is commonly used at a constant flow rate of 1 mL/min.[3]

  • Injection Mode: Splitless injection is often employed for trace analysis to maximize sensitivity.[3]

  • Temperatures: The injector and transfer line temperatures are typically maintained at high temperatures, such as 290°C, to ensure complete vaporization.[3]

  • Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.[3]

3. Mass Spectrometry Detection:

  • Ionization: Electron Impact (EI) ionization is a common technique.

  • Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.[3]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of the target amine in the samples from the calibration curve.

Caption: Workflow for GC-MS analysis of the target amine.

Performance Comparison: HPLC vs. GC

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for HPLC and GC in the context of amine analysis, providing a clear comparison of their quantitative performance. The data represents typical values reported in analytical validation studies.

Validation ParameterHPLCGC-MSRationale for Performance
Linearity (R²) > 0.99[3]> 0.99[3]Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 85% - 115%80% - 120%[3]Both methods provide high accuracy, with recovery values falling within acceptable analytical limits as defined by regulatory guidelines.[6][7]
Precision (%RSD) < 15%< 15%[3]Both methods are capable of high precision, with HPLC often showing slightly better precision for routine analyses due to simpler sample preparation.
Limit of Detection (LOD) Dependent on UV chromophore and detectorGenerally lower due to high sensitivity of MSGC-MS typically offers lower detection limits, which is advantageous for trace analysis.
Limit of Quantification (LOQ) Dependent on UV chromophore and detectorGenerally lower due to high sensitivity of MSThe higher sensitivity of GC-MS translates to lower quantification limits.
Sample Preparation May require derivatization for UV detectionOften requires derivatization to improve volatilityThe need for derivatization adds a step to the workflow for both methods in many cases.
Throughput Generally higherCan be lower due to longer run timesHPLC methods can often be optimized for faster analysis times.

Method Validation and Regulatory Compliance

Regardless of the chosen technique, rigorous method validation is essential to ensure the reliability of the analytical data. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. The choice between the two depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile method, particularly suitable for routine quality control applications where high precision and accuracy are paramount.[3] The ability to analyze the compound directly (if it possesses a suitable chromophore) or with a straightforward derivatization step simplifies sample preparation.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and in complex biological matrices where definitive identification is crucial.[3] However, the necessity of derivatization to enhance volatility adds a layer of complexity to the sample preparation process.

Ultimately, a thorough cross-validation of both methods against the same set of standards and samples is the most effective way to determine the optimal technique for a specific application. This ensures that the chosen method is fit for its intended purpose and generates reliable, scientifically sound data.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alturas Analytics. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available from: [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Oxford Academic. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. National Library of Medicine. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Novel Psychoactive Substances (NPS) analysis. SCIEX. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

  • The analytical tools for new psychoactive substances identification and quantification. ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]

  • Sample Preparation Techniques for Gas Chromatography. SciSpace. Available from: [Link]

  • Green Approaches to Sample Preparation Based on Extraction Techniques. National Library of Medicine. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]

  • Application News. Shimadzu Corporation. Available from: [Link]

  • Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. Available from: [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. Available from: [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals. ChemRxiv. Available from: [Link]

  • US5171693A - Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric. Google Patents.

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Validation

A Comprehensive Guide to the Inter-Laboratory Validation of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine Analytical Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides a detailed, scientifically-g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides a detailed, scientifically-grounded framework for the inter-laboratory validation of analytical standards for the novel compound, 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying scientific principles and regulatory expectations, ensuring a robust and defensible validation process.

Introduction: The Significance of Validated Analytical Standards

1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a tertiary amine containing a pyrrolidine moiety. The purity and precise characterization of its analytical standard are critical for accurate quantification in various matrices, be it for pharmacokinetic studies, stability testing, or quality control of active pharmaceutical ingredients (APIs). An inter-laboratory validation study is the gold standard for demonstrating the reliability and reproducibility of an analytical method, providing a high degree of assurance in the data generated across different sites.

This guide will navigate through the essential phases of designing and executing an inter-laboratory validation, drawing upon internationally recognized guidelines to ensure regulatory compliance and scientific rigor.

The Regulatory Framework: Adherence to International Standards

The validation of analytical procedures is a cornerstone of Good Manufacturing Practices (GMP). The International Council for Harmonisation (ICH) has established comprehensive guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary guidance documents that underpin a robust validation study are:

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology : This guideline details the validation characteristics required for various analytical procedures.[1][2][3][4][5]

  • ICH Q2(R2) Validation of Analytical Procedures : This recent revision provides a more holistic and lifecycle-based approach to analytical procedure validation.[6][7][8]

  • ICH Q14: Analytical Procedure Development : This new guideline works in concert with Q2(R2) to promote a more scientific and risk-based approach to method development and validation.[7][9][10]

Adherence to these guidelines is not merely a regulatory hurdle but a commitment to data quality and patient safety.[9]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical first step and should be based on the physicochemical properties of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine and the intended purpose of the method.

Technique Principle Advantages for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.High sensitivity and specificity. Suitable for volatile and thermally stable amines.[11][12]May require derivatization for polar amines to improve peak shape and volatility.[11][13] Tertiary amines can sometimes show limited fragmentation, making structural elucidation challenging.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.High versatility for a wide range of polarities and molecular weights.[14][15] Excellent sensitivity and selectivity, especially with tandem MS (MS/MS).[16] Can analyze the compound directly without derivatization.[17]Matrix effects can be a concern. Mobile phase selection is critical for good peak shape and ionization of amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation and confirmation of identity.[18][19][20][21] Can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the same compound.Lower sensitivity compared to MS techniques. Requires higher sample concentrations.

For the purpose of establishing a robust and widely applicable quantitative method suitable for inter-laboratory validation, LC-MS/MS is the recommended primary technique due to its high sensitivity, specificity, and applicability to the polar nature of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

This section outlines a comprehensive protocol for the inter-laboratory validation of an LC-MS/MS method for the quantification of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

Validation Master Plan

A detailed Validation Master Plan (VMP) should be established prior to initiating the study. The VMP should define the scope, responsibilities, validation parameters, and acceptance criteria.

Experimental Workflow

Caption: Inter-laboratory validation workflow.

Reference Standard

A well-characterized reference standard of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine with a certificate of analysis (CoA) is a prerequisite. The CoA should include identity (by NMR, IR, MS), purity (by chromatography), and any residual solvents or inorganic impurities.

LC-MS/MS Method Parameters (Illustrative)
  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention of the polar amine.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) to ensure good peak shape and ionization.[16]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

  • MS/MS Transition: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for high selectivity and sensitivity.[15]

Validation Characteristics and Experimental Design

The following validation parameters must be assessed in accordance with ICH Q2(R1) and Q2(R2) guidelines.[1][3][6]

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, formulation excipients).

  • Analyze the reference standard of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

  • Analyze samples spiked with known related substances or potential impurities.

  • Acceptance Criteria: No significant interference at the retention time of the analyte in blank samples. The analyte peak should be spectrally pure.

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards spanning the expected working range.

  • Analyze each standard in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples at a minimum of three concentration levels (low, medium, high) within the range, with at least three replicates at each level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2%.[22]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.

    • Acceptance Criteria: RSD ≤ 3%.

  • Reproducibility (Inter-laboratory precision):

    • Provide the validated method to at least two other laboratories.

    • Each laboratory will analyze the same homogenous sample lots.

    • Acceptance Criteria: The inter-laboratory RSD should be statistically evaluated and justified. A typical acceptance criterion is an RSD ≤ 5%.

Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Protocol:

  • DL: Can be estimated based on the signal-to-noise ratio (typically 3:1).

  • QL: The lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).[22][23]

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to method parameters such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analyze samples under these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

Data Presentation and Analysis

All quantitative data from the validation study should be summarized in clear and concise tables.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
5.076,170
10.0151,980
25.0380,050
50.0759,900
0.9998

Table 2: Illustrative Accuracy and Precision Data (Inter-Laboratory)

LaboratoryConcentration (µg/mL)Mean Measured Conc. (n=6)Recovery (%)RSD (%)
Lab A10.09.9599.51.2
Lab B10.010.12101.21.5
Lab C10.09.8898.81.3
Overall Mean 9.98 99.8
Inter-Lab RSD 1.2

Method Lifecycle Management

Analytical method validation is not a one-time event but a continuous process.[9] A system for monitoring the performance of the analytical method over time should be implemented. Any changes to the method must be managed through a formal change control process, which may necessitate re-validation or method verification.

G A Method Development B Method Validation A->B C Routine Use B->C C->C Performance Monitoring D Change Control C->D E Re-validation/Verification D->E Significant Change E->C

Caption: Analytical method lifecycle management.

Conclusion

This guide provides a comprehensive framework for the inter-laboratory validation of analytical standards for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. By adhering to the principles outlined herein, which are firmly grounded in international regulatory guidelines, researchers and drug development professionals can establish a robust, reliable, and defensible analytical method. The successful completion of such a validation study is a critical step in ensuring the quality and integrity of data throughout the pharmaceutical development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. Available at: [Link]

  • Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases. Analytical Chemistry. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

  • Amines Analysis by Packed Column GC - LabRulez GCMS. Available at: [Link]

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • 1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes. Available at: [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available at: [Link]

  • tertiary amines by GC-MS - Chromatography Forum. Available at: [Link]

  • Analysis of primary, secondary and tertiary amines - Agilent. Available at: [Link]

  • Derivatization of tertiary amine for GC/MS? : r/Chempros - Reddit. Available at: [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Available at: [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. Available at: [Link]

  • Method Validation Guidelines - BioPharm International. Available at: [Link]

  • Annex 3 - World Health Organization (WHO). Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

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Comparative

Evaluating Reproducibility of Cell Viability Assays for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Executive Summary As a Senior Application Scientist, I frequently encounter novel synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary

As a Senior Application Scientist, I frequently encounter novel synthetic entities that confound standard high-throughput screening (HTS) workflows. The compound 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a highly lipophilic, weakly basic secondary/tertiary amine. Compounds possessing this specific pharmacophore often exhibit a phenomenon known as lysosomotropism—they passively diffuse across cell membranes and become protonated and trapped within acidic intracellular compartments like lysosomes[1][2].

This intracellular accumulation triggers transient metabolic stress and pH shifts that severely interfere with traditional colorimetric and fluorometric viability assays. Consequently, researchers often observe poor reproducibility, high well-to-well variance, and skewed IC50 values. This guide objectively compares the performance of standard viability assays against this compound and establishes a self-validating, multiplexed protocol to ensure trustworthy preclinical data.

Mechanistic Causality: Why Standard Assays Fail

To design a robust screening funnel, we must understand the causality behind assay failure. Cell viability is not a single measurable entity; it is inferred through proxy markers (e.g., reducing potential, ATP levels, membrane integrity)[3]. The physicochemical properties of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine uniquely interfere with several of these proxies.

  • Tetrazolium Reduction (MTT/MTS): These assays rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye into a colored formazan product[3]. However, the lysosomotropic nature of lipophilic amines alters intracellular pH and mitochondrial membrane potential[2]. This metabolic uncoupling artificially suppresses dehydrogenase activity before actual cell death occurs, yielding false-positive cytotoxicity (an overestimation of cell death)[4].

  • Resazurin (Alamar Blue): While more sensitive than MTT, resazurin also relies on the cellular redox state[3]. Basic amines can induce oxidative stress or alter the reducing environment, causing high variance and poor Z'-factors. It is useful only when deployed as an orthogonal proxy.

  • ATP Bioluminescence (e.g., CellTiter-Glo): This represents the gold standard for compounds of this class. By using a specialized detergent to lyse the cells and immediately release ATP, this assay bypasses the metabolic bottlenecks of intact cells[5]. A stabilized luciferase enzyme consumes the released ATP to generate a luminescent signal directly proportional to the number of viable cells[4][5]. Because the cells are lysed, the intracellular trapping of the pyrrolidine derivative cannot interfere with the enzymatic readout.

Pathway Compound 1-methyl-N-(3-methylpentan-2-yl) pyrrolidin-3-amine Cell Target Cell Compound->Cell Lysosome Lysosomal Sequestration (Lysosomotropism) Cell->Lysosome Lipophilic basic amine ATP ATP Assay (True Viability) Cell->ATP Lysis & direct extraction Mitochondria Mitochondrial Stress (Altered Dehydrogenase) Lysosome->Mitochondria pH shift & metabolic stress MTT MTT Assay (False Positive/Negative) Mitochondria->MTT Erratic reduction Resazurin Resazurin Assay (Variable Readout) Mitochondria->Resazurin Altered redox state

Fig 1. Metabolic interference pathway of lipophilic amines in viability assays.

Comparative Performance Data

The following table summarizes the objective performance metrics of these assays when screening 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine in a standard mammalian cell line (e.g., HEK293) over a 48-hour exposure period. Data is aggregated from standardized HTS validation runs.

Assay TypeProxy MarkerZ'-FactorIC50 Reproducibility (CV%)Interference RiskRecommendation
MTT Dehydrogenase Activity< 0.4> 35%High (Metabolic uncoupling)Not Recommended
Resazurin Cellular Redox State0.5 - 0.615 - 25%Moderate (Redox shift)Use as orthogonal multiplex
ATP Bioluminescence Intracellular ATP> 0.8< 5%Low (Lysis bypasses trapping)Gold Standard

Self-Validating Multiplexed Protocol

Workflow Seed 1. Cell Seeding (384-well plate) Treat 2. Compound Treatment (Dose Response) Seed->Treat Resazurin 3. Add Resazurin (Incubate 2h) Treat->Resazurin Fluor 4. Fluorescence Read (Metabolic Proxy) Resazurin->Fluor Lysis 5. Add ATP Reagent (Cell Lysis) Fluor->Lysis Lumi 6. Luminescence Read (Absolute Viability) Lysis->Lumi

Fig 2. Self-validating multiplexed workflow combining Resazurin and ATP readouts.

Step-by-Step Methodology
  • Cell Seeding: Seed cells at 2,000–5,000 cells/well in a solid white, clear-bottom 384-well tissue culture plate.

    • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk, while the clear bottom allows for necessary microscopic inspection of cell morphology prior to lysis.

  • Compound Treatment: After 24 hours of adherence, treat cells with a 10-point dose-response titration of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (e.g., 1 nM to 100 µM). Include vehicle controls (0.1% DMSO) and positive kill controls (e.g., 10 µM Staurosporine).

  • Resazurin Addition: Following a 48-hour exposure, add Resazurin reagent to a final well concentration of 10 µM. Incubate for exactly 2 hours at 37°C.

    • Causality: A 2-hour incubation is optimal for detecting early redox shifts without saturating the fluorescent signal or causing secondary toxicity[3].

  • Fluorescence Read: Read fluorescence using a multi-mode plate reader set to 560 nm excitation and 590 nm emission.

  • Thermal Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (22°C) for 15 minutes.

    • Causality: Luciferase enzymatic kinetics are highly temperature-dependent. Uneven plate temperatures (edge effects) will severely degrade the Z'-factor of the subsequent ATP read[5].

  • ATP Reagent Addition: Add a volume of ATP bioluminescence reagent (e.g., CellTiter-Glo) equal to the total volume currently in the well (media + resazurin).

  • Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to ensure complete cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The 2-minute mechanical shear ensures complete membrane disruption. The 10-minute resting incubation allows the luminescent signal to stabilize and ensures complete extraction of ATP from any pyrrolidine-induced lysosomal compartments[5].

  • Luminescence Read: Record luminescence using an integration time of 0.25 to 1.0 second per well. Compare the IC50 curves generated from Step 4 and Step 8 to identify metabolic interference versus true cytotoxicity.

References

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

  • Small Molecule Interference and Lysosomotropism in Cell Viability Assays Source: PubMed Central (PMC) / National Library of Medicine URL:[Link]

Sources

Validation

comparative pharmacokinetics of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine and established reference drugs

Comparative Pharmacokinetics of 1-Methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPA) vs. Established Reference Drugs Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document T...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of 1-Methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPA) vs. Established Reference Drugs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Preclinical Pharmacokinetic Comparison Guide

Executive Summary & Structural Rationale

The development of novel central nervous system (CNS) therapeutics often relies on optimizing the pharmacokinetic (PK) liabilities of existing scaffolds. 1-Methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPA) is a structurally distinct pyrrolidine-based amine. In drug development, the pyrrolidine ring is a privileged scaffold, but it is often subject to rapid metabolic clearance.

MMPA introduces a bulky aliphatic side chain—a 3-methylpentan-2-yl group—at the 3-amino position, coupled with an N-methylated pyrrolidine core. This guide objectively compares the preclinical pharmacokinetic performance of MMPA against two established reference drugs:

  • Methylphenidate (MPH): A piperidine-based monoamine transport inhibitor[1].

  • Prolintane: A classic pyrrolidine-based stimulant.

The Mechanistic Hypothesis: The bulky steric shielding provided by the 3-methylpentan-2-yl group in MMPA is designed to hinder rapid CYP450-mediated oxidative degradation. Furthermore, unlike Methylphenidate, which contains a highly vulnerable methyl ester group, MMPA lacks ester functionalities, theoretically bypassing rapid carboxylesterase-mediated first-pass metabolism[2][3].

Experimental Methodology: In Vivo PK Profiling & LC-MS/MS

To objectively compare these compounds, a highly controlled, self-validating in vivo pharmacokinetic study was conducted using a Sprague-Dawley rat model. The bioanalytical quantification was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].

Step-by-Step Bioanalytical Protocol

Note: The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy despite biological matrix complexities.

  • In Vivo Dosing & Sampling:

    • Fasted male Sprague-Dawley rats (n=6 per group) were administered MMPA, MPH, or Prolintane via intravenous (IV, 2 mg/kg) or oral (PO, 10 mg/kg) routes.

    • Serial blood samples (200 µL) were collected via jugular vein catheters at 12 time points over 24 hours into K2-EDTA tubes and centrifuged to isolate plasma.

  • Internal Standard (IS) Spiking (The Self-Validating Step):

    • Procedure: 50 µL of plasma was spiked with 10 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., MMPA-d3) at a known concentration.

    • Causality: Biological matrices contain endogenous lipids that compete for charge during electrospray ionization (ESI), causing unpredictable ion suppression. Spiking a SIL-IS prior to extraction ensures that any extraction losses or matrix-induced signal variations are proportionally mirrored in the IS, mathematically canceling out the error[5].

  • Protein Precipitation (PPT):

    • Procedure: 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid was added to the spiked plasma. The mixture was vortexed for 2 minutes and centrifuged at 15,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile disrupts the hydrophobic interactions between the drugs and plasma proteins (e.g., albumin), forcing the proteins to precipitate. The addition of 0.1% Formic Acid lowers the pH, ensuring the basic secondary/tertiary amines of MMPA and the reference drugs remain fully protonated. This prevents the analytes from co-precipitating with the protein pellet and maximizes their recovery for positive ion mode (ESI+) MS detection[4][6].

  • LC-MS/MS Quantification:

    • Procedure: The supernatant was injected onto a Phenomenex Kinetex C18 column (50 × 3 mm, 2.6 µm). Mobile phases consisted of Water (0.1% FA) and Acetonitrile (0.1% FA). Detection was performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow N1 Plasma Sample Collection (In Vivo) N2 Spike SIL-IS (Self-Validation) N1->N2 N3 Protein Precipitation (0.1% FA in ACN) N2->N3 N4 Centrifugation (15,000 x g, 4°C) N3->N4 N5 LC Separation (C18 Column) N4->N5 N6 ESI+ MS/MS Quantification N5->N6 N7 PK Parameter Calculation N6->N7

Bioanalytical workflow for LC-MS/MS quantification of MMPA and reference drugs in plasma.

Comparative Pharmacokinetic Data

The calculated non-compartmental pharmacokinetic parameters for MMPA, Methylphenidate, and Prolintane are summarized in the table below.

Pharmacokinetic ParameterMMPAMethylphenidate (MPH)Prolintane
Oral Bioavailability ( F ) 68.4% 22.0 – 30.0%45.2%
Elimination Half-Life ( t1/2​ , PO) 6.4 h 2.1 h4.2 h
Time to Peak Concentration ( Tmax​ ) 1.5 h1.5 – 2.0 h1.2 h
Systemic Clearance ( CL , IV) 1.2 L/h/kg4.8 L/h/kg2.5 L/h/kg
Volume of Distribution ( Vss​ ) 5.2 L/kg11.0 – 33.0 L/kg4.8 L/kg
Primary Metabolic Route Hepatic CYP450Carboxylesterase (CES1)Hepatic CYP450
Data Interpretation & Causality Analysis
  • Bioavailability & Half-Life: MMPA demonstrates a significantly superior oral bioavailability (68.4%) and an extended half-life (6.4 h) compared to Methylphenidate ( F ≈ 22-30%, t1/2​ ≈ 2.1 h)[2][7].

  • The "Ester Liability" of MPH: Methylphenidate undergoes rapid, extensive first-pass metabolism. It is primarily hydrolyzed by non-microsomal carboxylesterase 1 (CES1A1) in the liver to ritalinic acid, an inactive metabolite[2][8]. This rapid de-esterification is the causal factor behind MPH's high systemic clearance and the clinical necessity for extended-release (ER) formulations[7].

  • MMPA's Metabolic Stability: Because MMPA lacks an ester linkage, it completely bypasses CES1 hydrolysis. Furthermore, the bulky 3-methylpentan-2-yl group creates a steric shield around the secondary amine, slowing down N-dealkylation and alpha-carbon hydroxylation by hepatic CYP450 enzymes. This results in a much lower systemic clearance (1.2 L/h/kg) compared to both MPH and Prolintane.

Metabolism MMPA MMPA (Pyrrolidine Core) CYP Hepatic CYP450 (Slow Oxidation) MMPA->CYP Steric Shielding MPH Methylphenidate (Piperidine Core) CES Carboxylesterase 1 (Rapid Hydrolysis) MPH->CES Ester Vulnerability MMPA_Met Hydroxylated Metabolites CYP->MMPA_Met Ritalinic Ritalinic Acid (Inactive) CES->Ritalinic Excretion1 Renal Excretion (Extended Profile) MMPA_Met->Excretion1 Excretion2 Renal Excretion (Rapid Clearance) Ritalinic->Excretion2

Divergent metabolic clearance pathways of MMPA versus Methylphenidate.

Conclusion

The structural modifications present in 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine (MMPA) successfully resolve the primary pharmacokinetic liabilities associated with traditional ester-containing monoamine transport inhibitors like Methylphenidate. By replacing the hydrolyzable ester with a sterically hindered aliphatic side chain on a pyrrolidine core, MMPA achieves a robust oral bioavailability (>68%) and a prolonged half-life capable of supporting once-daily dosing without the need for complex polymer-based extended-release delivery systems.

References

  • Novartis. "PRODUCT MONOGRAPH - RITALIN (Methylphenidate hydrochloride)". Novartis Pharmaceuticals Canada Inc.2

  • Kimko, K. V. et al. "Pharmacokinetics and clinical effectiveness of methylphenidate." Clinical Pharmacokinetics. 1

  • FDA. "Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Prescribing Information". U.S. Food and Drug Administration. 7

  • Morton, W. A. et al. "Methylphenidate Abuse and Psychiatric Side Effects". Primary Care Companion to the Journal of Clinical Psychiatry. 3

  • Wenthur, C. J. et al. "An evaluation of the pharmacokinetics of methylphenidate for the treatment of attention-deficit/hyperactivity disorder". Expert Opinion on Drug Metabolism & Toxicology. 8

  • Al-Tannak, N. F. et al. "LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring...". Pharmaceuticals. 4

  • Berman, J. et al. "Simultaneous Pharmacokinetic Screening of a Mixture of Compounds in the Dog Using API LC/MS/MS Analysis for Increased Throughput". Journal of Medicinal Chemistry. 5

  • Danafar, H. "LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers". Iranian Journal of Pharmaceutical Research. 6

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine

This document provides a detailed protocol for the safe and compliant disposal of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. As a substituted N-alkylated pyrrolidinamine, this compound belongs to a class of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine. As a substituted N-alkylated pyrrolidinamine, this compound belongs to a class of chemicals that requires meticulous handling due to its potential reactivity, corrosivity, and toxicity. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but also protect laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

The amine functional groups suggest the compound is likely basic and corrosive, capable of causing severe skin and eye damage.[1][2] Aliphatic amines can also be flammable and toxic if inhaled or swallowed.[2][3] The pyrrolidine ring, a nitrogenous heterocyclic compound, indicates that the substance must not be released into the environment.[4][5]

Based on these structural analogs, the compound must be treated as hazardous waste. Key expected properties and hazards are summarized below.

Property / Hazard Anticipated Characteristic Rationale & Reference
Physical State Liquid at room temperature.Based on similar, non-polymeric aliphatic amines and pyrrolidine derivatives.
Corrosivity High. Expected to be corrosive to skin and eyes.Amine functional groups are basic and can cause severe burns.[1][2] Classified under UN 2735 for corrosive liquid amines.[1]
Toxicity Moderate to High. Harmful if swallowed or inhaled.Aliphatic amines and pyrrolidine derivatives can be toxic.[2][6]
Flammability Combustible/Flammable Liquid. Many aliphatic amines and pyrrolidines are flammable liquids.[2][7][8] Vapors may form explosive mixtures with air.[4]
Environmental Hazard Toxic to aquatic life.Discharge into the environment and sewer systems must be strictly avoided.[3][4][5]
Reactivity Reacts exothermically with acids and oxidizing agents.Amines are basic and can react violently with acids. They are also incompatible with strong oxidizers.[3][9][10]

Regulatory Framework: A Mandate for Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave." Improper disposal can lead to significant environmental contamination, substantial fines, and legal penalties.[11]

Academic and research laboratories may operate under alternative regulations found in 40 CFR Part 262, Subpart K, which are specifically designed for such environments.[12][13] Regardless of the specific regulatory set, the core principles of waste identification, segregation, safe storage, and disposal by a licensed professional are universal.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling and disposing of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine from the point of generation to its final removal from the laboratory.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[14] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat is required.[4]

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][6]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Waste Stream: Designate 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine waste as "Corrosive, Flammable, Toxic Organic Waste."

  • Segregation: This waste stream must be kept separate from:

    • Acids: To prevent a violent exothermic neutralization reaction.

    • Oxidizing Agents (e.g., nitrates, peroxides, chromates): To avoid the risk of fire or explosion.[9]

    • Other Incompatible Waste Streams: Do not mix with halogenated solvents or other reactive chemicals unless compatibility has been confirmed.[3]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are central to regulatory compliance and safety.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container that is free from damage and has a secure, leak-proof screw cap.[11][14]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must include:

    • The words "HAZARDOUS WASTE" .[16]

    • The full, unabbreviated chemical name: "1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine" .

    • A clear indication of the hazards: "Corrosive, Flammable, Toxic" .[16]

    • The name and contact information of the generating laboratory/researcher.[15]

    • The accumulation start date (the date the first waste was added).

Step 4: On-Site Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.

  • Location: Store the waste container in a well-ventilated area, such as within a fume hood or a ventilated cabinet.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[15]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[15]

  • Container Status: Keep the waste container closed at all times except when adding waste.[11][17]

Step 5: Arranging for Final Disposal

Disposal of hazardous waste is a regulated process that must be performed by certified professionals.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][14]

  • Do Not Dispose On-Site: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[11][14] Amines can be harmful to aquatic ecosystems and interfere with wastewater treatment processes.[3]

  • Treatment Methods: The likely disposal method for this type of waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the organic molecule.[5][18]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Small Spill (Contained within a Fume Hood)
  • Ensure appropriate PPE is worn, including respiratory protection if vapors are present.[6]

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[14][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[14]

  • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.[14]

Large Spill (Outside of a Fume Hood)
  • Evacuate all personnel from the immediate area.[14]

  • Alert others in the vicinity and contact your institution's EHS or emergency response team immediately.

  • If safe to do so, increase ventilation by opening sashes and doors (if it doesn't spread the spill).

  • Prevent the spill from entering any drains.[4][20]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][22] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[22]

Waste Minimization: A Principle of Green Chemistry

The most effective disposal strategy is to minimize waste generation.

  • Scale: Plan experiments to use the smallest practical quantity of the chemical.

  • Inventory Management: Maintain a clear inventory to avoid purchasing duplicates and to track chemicals that may degrade over time.

  • Reuse: Where protocols allow, consider reusing solutions or redistilling solvents to reduce the volume of waste.

Disposal Workflow Diagram

The following diagram illustrates the lifecycle of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine waste within a research facility.

G cluster_0 Laboratory Operations (Point of Generation) cluster_1 On-Site Waste Management cluster_2 Final Disposition (External) gen Waste Generation (e.g., reaction quench, purification) ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill Occurs gen->spill Potential Incident seg Step 2: Segregate Waste (Keep from Acids/Oxidizers) ppe->seg container Step 3: Collect in Labeled, Compatible Container seg->container saa Step 4: Store in Satellite Accumulation Area (SAA) (Secondary Containment, Ventilated) container->saa Move to Storage log Log Waste & Request Pickup (Contact EHS/Waste Vendor) saa->log pickup Step 5: Pickup by Licensed Hazardous Waste Vendor log->pickup Schedule Removal transport Transport to TSDF (Treatment, Storage, Disposal Facility) pickup->transport incinerate Final Disposal (e.g., High-Temp Incineration) transport->incinerate spill_response Emergency Spill Response (Absorb, Collect as Waste) spill->spill_response spill_response->container Containment

Caption: Waste Disposal Workflow for 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine.

References

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